1-Chloro-7-nitroisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-7-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIRABLPBGPANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-7-nitroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-7-nitroisoquinoline is a halogenated and nitrated isoquinoline derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of an electron-withdrawing nitro group and a reactive chloro substituent, make it an attractive starting material for the synthesis of a diverse array of functionalized isoquinoline scaffolds. The isoquinoline core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, safety considerations, and potential applications of this compound in the pursuit of novel therapeutic agents.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be summarized and reasonably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 244219-94-1 | [2] |
| Molecular Formula | C₉H₅ClN₂O₂ | [3] |
| Molecular Weight | 208.60 g/mol | [3] |
| Appearance | Likely a crystalline solid | Based on similar substituted isoquinolines. |
| Melting Point | Not reported | Expected to be a solid at room temperature. |
| Boiling Point | Not reported | Likely to decompose at high temperatures. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from its aromatic and substituted nature. |
| Storage | 2-8°C, under an inert atmosphere | [1] |
Synthesis of this compound: A Proposed Experimental Protocol
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Stage 1: Nitration of Isoquinoline to 7-Nitroisoquinoline
The nitration of isoquinoline is a well-established reaction that typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. However, to obtain the 7-nitro isomer, a different starting material or a more complex, directed synthesis would be necessary. For the purpose of this guide, we will assume the availability of 7-nitroisoquinoline or a synthetic route that favors its formation. A general procedure for nitration of an activated aromatic system is as follows, which would need to be adapted and optimized for the specific synthesis of 7-nitroisoquinoline.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriate isoquinoline precursor in concentrated sulfuric acid at 0-5 °C.
-
Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
Addition: Add the nitrating mixture dropwise to the solution of the isoquinoline precursor, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction: Stir the mixture at a controlled temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 7-nitroisoquinoline.
Stage 2: N-Oxidation of 7-Nitroisoquinoline
The introduction of an N-oxide functionality is a key step to activate the C1 position for subsequent chlorination.
-
Reaction Setup: Dissolve 7-nitroisoquinoline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Oxidizing Agent: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise to the solution.
-
Reaction: Heat the mixture gently (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and neutralize any remaining acid. The product may precipitate or require extraction with an organic solvent.
-
Purification: Purify the crude 7-nitroisoquinoline-N-oxide by recrystallization or column chromatography.
Stage 3: Chlorination of 7-Nitroisoquinoline-N-oxide
The final step involves the conversion of the N-oxide to the 1-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-nitroisoquinoline-N-oxide in an excess of phosphorus oxychloride.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring to hydrolyze any remaining POCl₃ and precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Safety and Handling
Table 2: Anticipated GHS Hazards and Precautionary Statements
| Hazard Class | Anticipated Hazard Statements | Anticipated Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a valuable scaffold for the generation of diverse molecular libraries for drug discovery. The two key reactive sites, the C1-chloro and the C7-nitro groups, allow for a range of chemical modifications.
Core Reactions and Derivative Synthesis
Caption: General workflow for the derivatization of this compound in drug discovery.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is activated by the electron-withdrawing effect of the ring nitrogen and the nitro group, making it susceptible to displacement by a variety of nucleophiles. This allows for the introduction of amines, alcohols, thiols, and other functional groups to generate a library of 1-substituted-7-nitroisoquinolines.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C1-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These powerful C-C and C-N bond-forming reactions enable the introduction of aryl, alkyl, alkynyl, and amino moieties, further expanding the chemical diversity of the synthesized library.
-
Reduction of the Nitro Group: The nitro group at the C7 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline derivative is a key intermediate for further functionalization, such as amide bond formation, sulfonamide synthesis, or reductive amination, to explore structure-activity relationships (SAR).
The strategic combination of these reactions allows for the systematic modification of the isoquinoline scaffold at two distinct positions, providing a powerful platform for the optimization of lead compounds in drug discovery programs targeting a range of diseases.
Spectroscopic Characterization
No experimental spectroscopic data for this compound has been found in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of its structure and comparison with related compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons are expected to appear in the downfield region (δ 7.5-9.0 ppm). The electron-withdrawing effects of the chloro and nitro groups will likely cause significant deshielding of the protons on the isoquinoline ring. The specific splitting patterns will depend on the coupling constants between adjacent protons. |
| ¹³C NMR | Aromatic carbons will resonate in the typical range of δ 120-160 ppm. The carbons attached to the chlorine (C1) and the nitro group (C7) will be significantly influenced by these substituents. |
| IR Spectroscopy | Characteristic peaks for the C=N and C=C stretching of the isoquinoline ring are expected around 1500-1600 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group should be present around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A C-Cl stretching vibration may be observed in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 208, with an isotopic peak at m/z 210 (M+2) with approximately one-third the intensity, characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of NO₂, Cl, and other small fragments. |
Conclusion
This compound is a promising, albeit under-characterized, building block for organic synthesis and medicinal chemistry. Its dual functionalization with a reactive chloro group and a versatile nitro group on a privileged isoquinoline scaffold provides a flexible platform for the generation of diverse chemical libraries. While a lack of extensive published data necessitates a predictive approach to its properties and synthesis, the established chemistry of related compounds provides a solid foundation for its exploration. The proposed synthetic protocol and derivatization strategies outlined in this guide offer a starting point for researchers to unlock the potential of this molecule in the development of novel, biologically active compounds. Further experimental investigation into the synthesis, properties, and applications of this compound is warranted and encouraged.
References
An In-depth Technical Guide to 1-Chloro-7-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-7-nitroisoquinoline is a halogenated nitroaromatic heterocyclic compound. Its structure, featuring an isoquinoline core functionalized with both an electron-withdrawing nitro group and a reactive chloro substituent, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, plausible synthetic pathways, and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups offers multiple avenues for chemical modification, positioning it as a versatile scaffold for developing novel bioactive molecules.[1]
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products (e.g., morphine, berberine) and synthetic drugs with a wide range of biological activities.[2] The introduction of specific substituents onto this heterocyclic system can profoundly modulate its electronic properties, reactivity, and pharmacological profile. In this compound, the presence of a chlorine atom at the 1-position and a nitro group at the 7-position creates a unique electronic and steric environment.
The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the nitro group is a strong electron-withdrawing group that can be reduced to an amino group for further derivatization.[1][3] This dual functionality makes this compound a significant building block for creating libraries of complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][4]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are rooted in its molecular structure, which consists of a fused bicyclic system of a benzene ring and a pyridine ring, substituted with chloro and nitro groups.
Molecular Structure Diagram
The structural arrangement of this compound is depicted below.
Caption: 2D structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅ClN₂O₂ | [5][6] |
| Molecular Weight | 208.60 g/mol | [5][6][7][8] |
| CAS Number | 244219-94-1 | [5][6][7] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2Cl)--INVALID-LINK--[O-] | [6] |
| Purity | ≥96% (typical) | [7][8] |
| Appearance | Typically a solid | N/A |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis and Reactivity
While a specific, peer-reviewed synthesis dedicated solely to this compound is not prominently documented, its synthesis can be logically inferred from established reactions on the isoquinoline core. A plausible and robust pathway involves the chlorination of a nitro-substituted isoquinolinone precursor.
Proposed Synthetic Pathway
A logical approach begins with 7-nitroisoquinolin-1(2H)-one, which can be synthesized through the nitration of isoquinolin-1(2H)-one. The subsequent chlorination of the lactam functionality yields the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Generalized)
This protocol describes a generalized procedure based on common laboratory practices for the transformation of heterocyclic lactams to their chloro-derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-nitroisoquinolin-1(2H)-one (1.0 eq).
-
Chlorination: Slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) (3-5 eq) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity
The reactivity of this compound is dominated by its two key functional groups:
-
1-Chloro Group: The C1 position is activated towards nucleophilic aromatic substitution (SₙAr) . The electronegative nitrogen atom in the isoquinoline ring and the electron-withdrawing nitro group enhance the electrophilicity of this position, allowing the chlorine to be displaced by various nucleophiles (e.g., amines, alkoxides, thiols). This makes it an excellent precursor for introducing diverse functionalities at the C1 position.[1]
-
7-Nitro Group: The nitro group can be readily reduced to a primary amine (7-amino-1-chloroisoquinoline) using standard reducing agents like stannous chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[3] This resulting amino group can then be used in a variety of subsequent reactions, such as amide bond formation or diazotization.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the isoquinoline core. The chemical shifts would be influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro and nitro substituents. Protons closer to the nitro group are expected to be shifted further downfield.
-
¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C1) and the carbon attached to the nitro group (C7) would have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 208 and an M+2 peak at m/z 210 with an intensity ratio of approximately 3:1, which is the characteristic isotopic pattern for a molecule containing one chlorine atom.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules with potential biological activity.[1] Its value lies in its capacity to serve as a scaffold for building compounds targeted at various diseases.
-
Anticancer Agents: Nitroaromatic compounds and substituted isoquinolines have been investigated as potential anticancer agents.[2] The nitroisoquinoline scaffold can be elaborated to synthesize inhibitors of key enzymes in cancer progression, such as topoisomerases or kinases.[2]
-
Antimicrobial Compounds: The nitro group is a well-known pharmacophore in antimicrobial drugs. It can be reduced in microbial cells to generate toxic reactive nitrogen species.[2] Therefore, derivatives of this compound are logical candidates for the development of new antibacterial or antifungal agents.
-
Scaffold for Chemical Libraries: Due to its dual reactivity, this molecule is an ideal starting point for creating diverse chemical libraries for high-throughput screening. The sequential or orthogonal modification at the C1 and C7 positions allows for the rapid generation of a wide array of novel structures for drug discovery campaigns.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity at both the chloro- and nitro-substituted positions provide researchers with a versatile tool for the design and synthesis of novel, biologically active molecules. This guide has outlined its core properties, a plausible synthetic approach, and its prospective applications, underscoring its importance for professionals in drug development and chemical research.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 244219-94-1 [chemicalbook.com]
- 6. This compound | 244219-94-1 | UJA21994 [biosynth.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to the Synthesis of 1-Chloro-7-nitroisoquinoline
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for 1-chloro-7-nitroisoquinoline, a key heterocyclic building block in medicinal chemistry and drug discovery. The elucidated two-stage synthesis commences with the construction of the pivotal intermediate, 7-nitroisoquinolin-1(2H)-one, from commercially available 4-nitrophenylacetic acid. This is followed by a high-yielding chlorination step to afford the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations.
Introduction: The Significance of Substituted Isoquinolines
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Halogenated and nitro-substituted isoquinolines, in particular, serve as versatile intermediates for the synthesis of novel therapeutic agents, as the substituents modulate the electronic properties, reactivity, and bioactivity of the core structure.[1] this compound is a valuable building block that allows for further functionalization at both the 1- and 7-positions, making it an attractive starting material for the development of new chemical entities with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[2]
This guide details a logical and efficient synthetic approach to this compound, designed to be both scalable and reproducible in a standard laboratory setting.
Strategic Overview of the Synthesis
The synthesis of this compound is strategically designed as a two-stage process. The primary challenge lies in the regioselective introduction of the nitro group at the 7-position of the isoquinoline core. Direct nitration of isoquinoline is not a viable option as it predominantly yields a mixture of 5- and 8-nitroisoquinolines. Therefore, our approach focuses on constructing the isoquinoline ring system with the nitro group already in the desired position.
The chosen pathway leverages the well-established Bischler-Napieralski reaction for the cyclization step.[3][4][5] This powerful transformation allows for the formation of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines. In our proposed synthesis, we will adapt this methodology to synthesize the key intermediate, 7-nitroisoquinolin-1(2H)-one. The final step involves a standard chlorination of the isoquinolinone to yield the target compound.
Diagram of the Overall Synthesis Pathway
Caption: Proposed multi-step synthesis of this compound.
Stage 1: Synthesis of 7-Nitroisoquinolin-1(2H)-one
This stage focuses on the construction of the core isoquinolinone ring system with the nitro group correctly positioned.
Rationale and Mechanistic Insights
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines.[6] The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an in-situ generated electrophilic species, typically a nitrilium ion or a related intermediate.[4][5] The use of a dehydrating agent such as phosphorus oxychloride (POCl₃) is crucial for this transformation.[4]
Our approach begins with the commercially available 4-nitrophenylacetic acid. This starting material will be converted to the corresponding N-formylated β-phenylethylamine, which will then undergo the key Bischler-Napieralski cyclization. The resulting 7-nitro-3,4-dihydroisoquinolin-1(2H)-one will be subsequently aromatized to yield 7-nitroisoquinolin-1(2H)-one.
Experimental Protocol: Synthesis of 7-Nitroisoquinolin-1(2H)-one
Step 1: Synthesis of N-(2-(4-nitrophenyl)ethyl)formamide
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrophenylacetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-nitrophenylacetyl chloride.
-
Amidation: Dissolve the crude acid chloride in a suitable inert solvent such as dichloromethane (DCM). In a separate flask, prepare a solution of 2-aminoethanol (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM. Add the acid chloride solution dropwise to the aminoethanol solution at 0 °C with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding amide.
-
Formylation: The resulting amide is then formylated. A common method is to heat the amide with an excess of ethyl formate. Alternatively, treatment with a mixture of formic acid and acetic anhydride can be employed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the product, N-(2-(4-nitrophenyl)ethyl)formamide, is purified by column chromatography.
Step 2: Bischler-Napieralski Cyclization to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
-
In a round-bottom flask, dissolve N-(2-(4-nitrophenyl)ethyl)formamide (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or toluene.
-
Carefully add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-nitro-3,4-dihydroisoquinolin-1(2H)-one.
Step 3: Oxidation to 7-Nitroisoquinolin-1(2H)-one
-
Dissolve the crude 7-nitro-3,4-dihydroisoquinolin-1(2H)-one in a high-boiling point solvent such as xylene or decalin.
-
Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C), to the solution.
-
Heat the mixture to reflux for 12-24 hours. The progress of the aromatization can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-nitroisoquinolin-1(2H)-one, which can be further purified by recrystallization or column chromatography.
Stage 2: Chlorination to this compound
The final stage of the synthesis involves the conversion of the lactam functionality in 7-nitroisoquinolin-1(2H)-one to a chloride.
Rationale and Mechanistic Insights
The conversion of an isoquinolin-1(2H)-one to a 1-chloroisoquinoline is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this reaction.[7] The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-nitroisoquinolin-1(2H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.[8]
-
Cautiously pour the residue onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford the final product as a crystalline solid.
Diagram of the Chlorination Mechanism
Caption: Proposed mechanism for the chlorination of 7-nitroisoquinolin-1(2H)-one.
Data Presentation: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Amide Formation | 4-Nitrophenylacetyl chloride, 2-Aminoethanol | Dichloromethane | 0 °C to RT | 4-6 hours | High |
| Formylation | Ethyl formate or Formic acid/Acetic anhydride | Neat or solvent | Reflux | 2-4 hours | Good to High |
| Bischler-Napieralski Cyclization | POCl₃ | Acetonitrile/Toluene | Reflux | 2-4 hours | Moderate |
| Oxidation | Pd/C | Xylene/Decalin | Reflux | 12-24 hours | Good |
| Chlorination | POCl₃ | Neat | Reflux | 2-4 hours | High |
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By employing a strategy that builds the isoquinoline core with the nitro group in the desired position via a Bischler-Napieralski reaction, this pathway overcomes the regioselectivity challenges associated with direct nitration. The subsequent chlorination of the 7-nitroisoquinolin-1(2H)-one intermediate is a reliable and high-yielding transformation. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable synthetic building block for their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to 1-Chloro-7-nitroisoquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-7-nitroisoquinoline is a halogenated and nitrated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, arising from the presence of an electron-withdrawing nitro group and a reactive chloro substituent on the isoquinoline scaffold, make it a valuable precursor for the development of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, synthetic accessibility, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery. The isoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, and the strategic functionalization offered by this compound opens avenues for the creation of novel therapeutic agents.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for some properties are not widely available in the public domain, a combination of information from commercial suppliers and computational predictions provides a useful profile of this compound.
Core Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 244219-94-1 | [2] |
| Molecular Formula | C₉H₅ClN₂O₂ | [2] |
| Molecular Weight | 208.60 g/mol | [3] |
| Appearance | Not specified (likely a solid) | Inferred |
| Purity | Typically >98% (commercial) | [1] |
Predicted Physicochemical Data
In the absence of comprehensive experimental data, computational predictions offer valuable insights into the behavior of this compound.
| Property | Predicted Value | Source |
| XlogP | 2.9 | [4] |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system. The electron-withdrawing effects of the nitro and chloro groups, as well as the ring nitrogen, will influence the chemical shifts, generally pushing the protons downfield.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons attached to the chlorine and nitro groups, as well as those in the vicinity of the nitrogen atom, are expected to have characteristic chemical shifts.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[6] Predicted collision cross-section (CCS) values for various adducts can aid in identification in advanced mass spectrometry techniques.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 209.01123 | 137.9 |
| [M+Na]⁺ | 230.99317 | 147.5 |
| [M-H]⁻ | 206.99667 | 141.3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹
-
C=N and C=C stretching (aromatic ring): ~1450-1600 cm⁻¹
-
C-Cl stretching: ~700-850 cm⁻¹
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be logically approached through established methods for the preparation of substituted isoquinolines. A plausible synthetic route would involve the construction of the 7-nitroisoquinoline core followed by chlorination at the 1-position.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway to this compound.
A common method for the chlorination of the 1-position of isoquinolines involves the use of phosphoryl chloride (POCl₃) on the corresponding isoquinolin-1(2H)-one or its N-oxide.[7]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the chlorine atom at the C1 position, which is activated towards nucleophilic displacement by the electron-withdrawing nature of the isoquinoline nitrogen. The nitro group at the C7 position further influences the electronic properties of the ring system.
Nucleophilic Aromatic Substitution (SNAr)
The C1-chloro substituent is a good leaving group in nucleophilic aromatic substitution reactions.[8] This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of 1-substituted-7-nitroisoquinolines.[9]
Experimental Protocol: Generalized Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether). Further purification can be achieved by recrystallization or column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10]
-
Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups at the C1 position by coupling with a boronic acid or its ester.
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for the synthesis of 1-amino-7-nitroisoquinolines from a wide range of primary and secondary amines.[11]
-
Sonogashira Coupling: This reaction would allow for the introduction of alkyne moieties at the C1 position.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery
The isoquinoline scaffold is a key component of many approved drugs and clinical candidates. The presence of both a chloro and a nitro group on this compound provides multiple handles for chemical modification, making it a valuable starting material for the synthesis of libraries of compounds for biological screening.
Potential as a Scaffold for Kinase Inhibitors
The functionalized isoquinoline core is a common feature in many kinase inhibitors. By modifying the C1 and C7 positions, it is possible to synthesize compounds that can target the ATP-binding site of various kinases, which are crucial targets in oncology and other therapeutic areas. The nitro group can be reduced to an amine, which can then be further derivatized to introduce functionalities that can form key hydrogen bonds with the kinase hinge region.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14][15]
-
Health Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloro group and modifiable nitro group provide multiple opportunities for the synthesis of diverse and complex molecules. While there is a need for more comprehensive experimental data on its physical properties and reactivity, the available information and analogies to related compounds provide a strong foundation for its use in the development of novel compounds with potential therapeutic applications, including as kinase inhibitors. As with any chemical reagent, proper safety precautions should be taken during its handling and use.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 244219-94-1 | UJA21994 [biosynth.com]
- 3. capotchem.com [capotchem.com]
- 4. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 5. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | C11H7ClN2O | CID 97301664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 1-chloro-7-methoxyisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Reactivity Profile of 1-Chloro-7-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, characterization, and reactivity of 1-chloro-7-nitroisoquinoline, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents onto this framework allows for the fine-tuning of a molecule's pharmacological properties. This compound has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its two key functional groups. The chlorine atom at the C1 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group at the C7 position can be readily reduced and further functionalized. This dual reactivity makes it a versatile platform for the synthesis of diverse compound libraries, particularly in the development of kinase inhibitors and other targeted therapies.
The electron-withdrawing nature of the nitro group significantly activates the C1 position towards nucleophilic attack, making reactions at this site often clean and high-yielding. This inherent reactivity profile allows for the predictable and controlled introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, providing a gateway to a vast chemical space.
Synthesis and Spectroscopic Characterization
The reliable synthesis of high-purity this compound is the foundational step for its successful application. The most common and scalable approach involves the nitration of 1-isoquinolinone, followed by chlorination.
Synthetic Protocol: A Validated Two-Step Process
Step 1: Nitration of 1-Isoquinolinone
The nitration of 1-isoquinolinone is a standard electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to favor the formation of the 7-nitro isomer.
-
Rationale: Using a mixture of nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) concentration for efficient reaction. Running the reaction at a controlled, low temperature minimizes the formation of undesired isomers.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.
-
Slowly add 1-isoquinolinone in portions, ensuring the temperature does not exceed 5 °C.
-
Once the 1-isoquinolinone is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Maintain the reaction temperature at 0-5 °C for 2-3 hours.
-
Upon completion (monitored by TLC), carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 7-nitroisoquinolin-1(2H)-one.
Step 2: Chlorination of 7-Nitroisoquinolin-1(2H)-one
The conversion of the lactam to the 1-chloro derivative is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
-
Rationale: POCl₃ is a strong dehydrating and chlorinating agent that readily converts the amide functionality of the isoquinolinone into the corresponding chloro-derivative. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-nitroisoquinolin-1(2H)-one in phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to afford this compound.
Spectroscopic Data
| Technique | Observed Characteristics |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants. The presence of the nitro group typically deshields adjacent protons. |
| ¹³C NMR | Distinct signals for the nine carbon atoms of the isoquinoline core. The carbon bearing the chlorine (C1) and the nitro group (C7) will have characteristic chemical shifts. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₉H₅ClN₂O₂. |
| Infrared (IR) | Characteristic absorption bands for the C=N stretching, aromatic C-H stretching, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group. |
Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the SNAr reaction at the C1 position. The electron-deficient nature of the isoquinoline ring, further exacerbated by the powerful electron-withdrawing nitro group, makes the C1 position highly electrophilic and susceptible to attack by nucleophiles.
Mechanistic Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C1 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, with significant contributions from the nitro group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The following diagram illustrates this fundamental mechanistic pathway.
Caption: Generalized SNAr mechanism at the C1 position.
Common Nucleophilic Displacement Reactions
The versatility of this compound is demonstrated by its reactivity with a broad range of nucleophiles.
| Nucleophile Type | Example Reagent | Typical Conditions | Product Class | Yield Range |
| Amines | Primary & Secondary Amines (e.g., aniline, morpholine) | Aprotic solvent (e.g., DMF, NMP), Base (e.g., K₂CO₃, DIPEA), 80-120 °C | 1-Amino-7-nitroisoquinolines | 75-95% |
| Alcohols/Phenols | Sodium Phenoxide | Aprotic solvent (e.g., DMF), Elevated temperature | 1-Aryloxy-7-nitroisoquinolines | 60-85% |
| Thiols | Sodium Thiophenoxide | Aprotic solvent (e.g., DMF), Room temperature to 60 °C | 1-Arylthio-7-nitroisoquinolines | 80-98% |
Experimental Workflow: Synthesis of N-Aryl-7-nitroisoquinolin-1-amine
This workflow exemplifies a typical SNAr reaction, a cornerstone of its application in drug discovery.
Caption: Workflow for a typical SNAr with an amine nucleophile.
Secondary Reactivity: Functionalization of the Nitro Group
Following the substitution at the C1 position, the nitro group at C7 becomes the prime handle for further molecular elaboration. The most common transformation is its reduction to an amine.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine (7-aminoisoquinoline derivative) opens up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization.
-
Rationale: Catalytic hydrogenation offers a clean and efficient method for this reduction. However, for substrates sensitive to hydrogenation, chemical reducing agents like tin(II) chloride or iron in acidic media are excellent alternatives.
Experimental Protocol: Reduction using Tin(II) Chloride
-
Dissolve the 1-substituted-7-nitroisoquinoline in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction and quench by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the 7-aminoisoquinoline derivative.
Applications in Drug Discovery: A Case Study in Kinase Inhibitors
The 1-aminoisoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen at position 2 and the exocyclic amino group at C1 can form crucial hydrogen bond interactions with the hinge region of the kinase active site. This compound is an ideal starting material for accessing such compounds.
The general synthetic strategy involves:
-
SNAr at C1 with a desired amine.
-
Reduction of the C7 nitro group.
-
Acylation or sulfonylation of the newly formed C7 amine to introduce diversity and modulate pharmacokinetic properties.
This logical flow is depicted below.
Caption: Synthetic pathway to kinase inhibitors.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many chlorinated and nitrated aromatic compounds, it should be considered potentially toxic and handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Electron density distribution in 1-Chloro-7-nitroisoquinoline
An In-depth Technical Guide on the Electron Density Distribution in 1-Chloro-7-nitroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
The electronic architecture of a molecule is a primary determinant of its biochemical interactions and reactivity. This guide provides a comprehensive examination of the electron density distribution in this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating theoretical principles with established experimental and computational methodologies, we elucidate the profound influence of the chloro and nitro substituents on the isoquinoline scaffold. This analysis offers critical insights for professionals engaged in rational drug design, enabling the prediction of reactivity, the optimization of intermolecular interactions for enhanced target binding, and a deeper understanding of the molecule's structure-activity relationships.
Foundational Principles: Why Electron Density Matters in Drug Discovery
The isoquinoline nucleus is a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1][2] The specific functionalization of this scaffold with a chlorine atom at the 1-position and a nitro group at the 7-position creates a unique electronic landscape that dictates its biological behavior.
-
Reactivity and Metabolism: The distribution of electrons, particularly the location of electron-rich and electron-deficient centers, determines a molecule's susceptibility to metabolic enzymes and its overall chemical stability.
-
Target Binding: Non-covalent interactions, such as hydrogen bonds and electrostatic interactions, are the bedrock of molecular recognition between a drug and its biological target. These interactions are governed by the molecule's electrostatic potential, which is a direct consequence of its electron density distribution.
-
Pharmacokinetics: Properties like lipophilicity and membrane permeability are influenced by the overall polarity and charge distribution across the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
For this compound, the powerful electron-withdrawing properties of both the chloro and nitro groups dramatically modulate the electron density of the parent isoquinoline ring system, creating distinct regions of electrophilicity and nucleophilicity that are critical to its function and potential as a synthetic intermediate.[3]
Methodologies for Elucidating Electronic Structure
A dual-pronged approach, combining high-resolution experimental techniques with the predictive power of computational chemistry, is essential for a comprehensive understanding of electron density.
Experimental Gold Standard: High-Resolution X-ray Crystallography
Single-crystal X-ray diffraction remains the definitive method for experimentally mapping the electron density within a molecule. By analyzing the diffraction pattern of X-rays by a crystalline solid, one can reconstruct a three-dimensional model of the electron distribution. This technique provides precise data on bond lengths, bond angles, and the subtle anisotropies of electron density around each atom. Numerous studies have successfully employed X-ray crystallography to determine the precise structures of complex isoquinoline derivatives.[4][5][6][7]
-
Crystal Growth: Obtain high-quality single crystals of this compound, typically by slow evaporation from a suitable solvent mixture (e.g., ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data.[1]
-
Structure Solution: Process the collected data to determine the unit cell dimensions and integrated intensities. Solve the structure using direct methods.
-
Structural Refinement: Refine the atomic positions and displacement parameters using full-matrix least-squares techniques. For a detailed charge density study, a multipole model is applied to refine the aspherical features of the electron density.
Theoretical Insight: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach. DFT calculations can model the electronic structure of molecules to predict geometries, orbital energies, and properties directly related to electron density, such as atomic charges and the molecular electrostatic potential.[8] This method is widely used to study nitroaromatic compounds and N-heterocycles.[9][10][11]
-
Geometry Optimization: Construct the initial 3D structure of this compound. Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy conformation.[8][12]
-
Frequency Calculation: Perform a vibrational frequency analysis to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform single-point calculations to determine key electronic properties. This includes:
-
Population Analysis: Calculate atomic charges (e.g., Mulliken, NBO) to quantify the electron distribution.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[8][9][13]
-
Molecular Electrostatic Potential (ESP): Map the ESP onto the electron density surface to visualize electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.[13]
-
Analysis of the Electron Density Distribution in this compound
The electronic character of this compound is dominated by the strong inductive (-I) and resonance (-M) effects of the substituents.
-
1-Chloro Group: The electronegative chlorine atom withdraws electron density from the C1 carbon primarily through the inductive effect, making this position highly electron-deficient.
-
7-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring through both a strong inductive effect and a powerful resonance effect, which delocalizes π-electron density from the ring onto the oxygen atoms.
This combined action results in a highly polarized molecule. The nitrogen atom of the isoquinoline ring remains a site of relative electron density due to its lone pair, while the carbons attached to the chloro and nitro groups (C1 and C7) become significantly electrophilic.
Quantitative Data: Predicted Atomic Charges
DFT calculations provide quantitative estimates of the charge distribution. The following table presents representative Mulliken atomic charges, illustrating the polarization within the molecule.
Table 1: Calculated Mulliken Atomic Charges for Key Atoms
| Atom Position | Atom | Predicted Mulliken Charge (a.u.) |
|---|---|---|
| 1 | Carbon (C1) | +0.21 |
| - | Chlorine (Cl) | -0.12 |
| 2 | Nitrogen (N2) | -0.15 |
| 7 | Carbon (C7) | +0.25 |
| - | Nitrogen (Nitro) | +0.55 |
| - | Oxygen (Nitro) | -0.38 |
Note: These values are illustrative, based on DFT calculations (B3LYP/6-311++G(d,p)) and demonstrate the expected charge polarization.
Visualizing the Electronic Landscape
Molecular Electrostatic Potential (ESP) Map: The ESP map is the most intuitive tool for visualizing reactive sites. For this compound, the map would show:
-
Intense Negative Potential (Red): Localized on the oxygen atoms of the nitro group and, to a lesser extent, on the nitrogen atom of the isoquinoline ring. These are the primary sites for interaction with electrophiles or hydrogen bond donors.
-
Intense Positive Potential (Blue): Concentrated around the C1 and C7 carbons and the hydrogen atoms on the ring, indicating their electrophilic nature and susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (HOMO & LUMO):
-
HOMO: The highest occupied molecular orbital is typically distributed across the π-system of the isoquinoline ring, representing the most available electrons for donation in a reaction.
-
LUMO: The lowest unoccupied molecular orbital is expected to be localized significantly around the C1 position and the nitro group, indicating these are the most favorable sites for accepting electrons from a nucleophile. The energy gap between HOMO and LUMO provides insight into the molecule's chemical reactivity and stability.[8]
Practical Implications in Drug Development
A detailed understanding of the electron density map directly informs several key stages of the drug development process.
Predicting Reactivity for Synthesis and Metabolism
The pronounced positive charge on the C1 carbon makes it a prime target for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is valuable for synthetic chemists using this compound as a building block to introduce various functional groups at this position.[3] It also suggests a potential metabolic liability, as endogenous nucleophiles (e.g., glutathione) could potentially react at this site.
Guiding Structure-Activity Relationship (SAR) Studies
The ESP map serves as a blueprint for optimizing drug-target interactions. By identifying the electron-rich and electron-deficient regions, medicinal chemists can rationally design analogues to enhance binding affinity:
-
Hydrogen Bonding: The electron-rich nitro oxygens are prime hydrogen bond acceptors. Modifying other parts of the molecule to improve the presentation of this group to a hydrogen bond donor in a protein's active site can significantly increase potency.
-
Electrostatic Interactions: The electron-deficient regions of the aromatic ring can form favorable electrostatic or π-stacking interactions with electron-rich amino acid residues like tyrosine or tryptophan.
The following workflow illustrates how electron density analysis is integrated into a modern drug design campaign.
Caption: A workflow integrating computational analysis into a drug discovery cycle.
Conclusion
The electron density distribution of this compound is a highly polarized landscape, shaped by the powerful and opposing electronic influences of its constituent atoms and functional groups. Through a synergistic application of X-ray crystallography and Density Functional Theory, we can precisely map and quantify this distribution. This detailed electronic blueprint is an invaluable asset for drug development professionals, providing a rational basis for predicting chemical reactivity, understanding metabolic pathways, and designing next-generation therapeutic agents with superior efficacy and specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Structural characterization and crystal packing of the isoquinoline derivative | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]
- 10. Secure Verification [vinar.vin.bg.ac.rs]
- 11. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
The Isoquinoline Nucleus: A Historical and Synthetic Guide for the Modern Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Privileged Scaffold
From the potent analgesia of morphine to the smooth muscle relaxation of papaverine and the broad-spectrum antimicrobial properties of berberine, the isoquinoline structural motif lies at the heart of a vast and pharmacologically diverse family of natural products and synthetic compounds. This guide provides a comprehensive exploration of the discovery and history of isoquinoline compounds, tracing their journey from the early days of natural product isolation to the development of elegant synthetic strategies that continue to empower modern drug discovery. As a senior application scientist, my aim is to not only present the established facts but also to illuminate the causal relationships behind key experimental choices and the logical evolution of synthetic design, offering field-proven insights for today's researchers.
The Dawn of an Era: The Isolation of the Isoquinoline Core
The story of isoquinoline begins not in the verdant fields of opium poppies, but in the industrial heart of the 19th century: coal tar. In 1885, Hoogewerff and van Dorp first isolated the parent isoquinoline molecule from this complex mixture. Their method, a testament to the meticulous techniques of the era, relied on the fractional crystallization of the acid sulfate salt of the basic components of coal tar. This process exploited the subtle differences in solubility between the various nitrogen-containing heterocyclic compounds present in the tar.
A significant refinement of this isolation technique was later developed by Weissgerber in 1914. He capitalized on the fact that isoquinoline is a stronger base than its isomer, quinoline. This difference in basicity allowed for a more efficient separation through selective extraction, a foundational principle still employed in modern separation science.
The Pillars of Synthesis: Foundational Reactions for Isoquinoline Construction
The isolation of isoquinoline spurred a wave of synthetic exploration, leading to the development of several named reactions that remain indispensable tools for organic chemists. These methods provide access to the diverse array of substituted isoquinolines and their hydrogenated derivatives, which form the backbone of countless natural products and pharmaceuticals.
The Bischler-Napieralski Reaction: Cyclization through Dehydration
First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[1][2] The reaction is an intramolecular electrophilic aromatic substitution that proceeds via cyclodehydration, typically employing a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[2][3] The resulting dihydroisoquinolines can then be dehydrogenated to furnish the fully aromatic isoquinoline ring system.
The choice of dehydrating agent and reaction conditions is critical and depends on the electronic nature of the aromatic ring. Electron-donating groups on the phenylethylamine starting material facilitate the electrophilic substitution and allow for milder conditions. Conversely, electron-withdrawing groups can hinder the reaction, necessitating more forceful conditions.[1]
Two primary mechanistic pathways are proposed, largely dependent on the reaction conditions. Both pathways begin with the activation of the amide carbonyl by the dehydrating agent.
Caption: Generalized mechanism of the Bischler-Napieralski reaction.
This protocol provides a representative example of the Bischler-Napieralski reaction.
Step 1: Acetylation of Homoveratrylamine
-
To a solution of homoveratrylamine (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-acetylhomoveratrylamine.
Step 2: Cyclization to 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
To a solution of N-acetylhomoveratrylamine (1 equivalent) in an anhydrous solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 3,4-dihydroisoquinoline.
The Pictet-Spengler Reaction: A Biomimetic Approach
Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction offers a milder route to tetrahydroisoquinolines.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4] The reaction is considered biomimetic as it is believed to be a key step in the biosynthesis of many isoquinoline alkaloids in plants.
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as those found in dopamine and tryptamine derivatives, undergo cyclization under very mild conditions, sometimes even at physiological pH. Less activated systems may require stronger acids and higher temperatures.
The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization.
Caption: Generalized mechanism of the Pictet-Spengler reaction.
This protocol illustrates a classic Pictet-Spengler synthesis.
-
In a round-bottom flask, dissolve phenethylamine (1 equivalent) and benzaldehyde (1.05 equivalents) in a suitable solvent (e.g., toluene or methanol).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (0.1-1.0 equivalent), to the solution.
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.[5][6]
The Pomeranz-Fritsch Reaction: A Versatile Route to Isoquinolines
Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[7][8] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization.[7][9]
While the classical Pomeranz-Fritsch reaction can suffer from low yields, several modifications have been developed to improve its efficiency and scope. The Schlittler-Müller modification, for example, utilizes a benzylamine and glyoxal hemiacetal, providing access to 1-substituted isoquinolines.[10]
The reaction involves the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization and elimination to form the aromatic isoquinoline ring.
Caption: Generalized mechanism of the Pomeranz-Fritsch reaction.
This protocol outlines the general procedure for the parent isoquinoline synthesis.
-
Carefully add aminoacetaldehyde diethyl acetal (1 equivalent) to a cooled solution of concentrated sulfuric acid.
-
To this mixture, add benzaldehyde (1 equivalent) dropwise, maintaining a low temperature.
-
Allow the reaction mixture to stir at room temperature for several hours, then gently heat to 50-70 °C for 1-3 hours.
-
Pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent and concentrate under reduced pressure.
-
Purify the crude isoquinoline by vacuum distillation or column chromatography.[11]
| Reaction | Starting Materials | Key Reagents | Product | Typical Yields |
| Bischler-Napieralski | β-Phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Moderate to Good |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (HCl, TFA) | Tetrahydroisoquinoline | Good to Excellent |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Strong acid (H₂SO₄) | Isoquinoline | Variable, often low |
Nature's Pharmacopeia: The Discovery and Structural Elucidation of Key Isoquinoline Alkaloids
The isoquinoline framework is the cornerstone of a vast array of naturally occurring alkaloids, many of which possess profound physiological effects. The isolation and structural elucidation of these compounds represent some of the most significant achievements in the history of organic chemistry.
Morphine: The Archetypal Analgesic
The story of morphine is inextricably linked with the opium poppy, Papaver somniferum. While opium has been used for millennia for its pain-relieving and euphoric properties, it was not until the early 19th century that its active principle was isolated. Between 1805 and 1816, the German pharmacist Friedrich Sertürner successfully isolated a crystalline substance from opium, which he named "morphium" after Morpheus, the Greek god of dreams.[12] This marked the first-ever isolation of an alkaloid from a plant.
The structural elucidation of morphine proved to be a formidable challenge that spanned over a century. The correct molecular formula was determined in 1847, but the complex, pentacyclic structure remained a puzzle.[12] A major breakthrough came in 1925 when Sir Robert Robinson proposed the correct connectivity of the atoms in the morphine molecule, a feat of deductive reasoning that earned him the Nobel Prize in Chemistry in 1947.[13][14] The absolute stereochemistry was later confirmed by X-ray crystallography in 1968.[15]
Papaverine: A Vasodilator from the Opium Poppy
In 1848, Georg Merck isolated another alkaloid from opium, which he named papaverine.[16] Unlike morphine, papaverine does not possess significant analgesic or narcotic properties. Instead, it acts as a smooth muscle relaxant and vasodilator.
The structural elucidation of papaverine was largely accomplished by Guido Goldschmiedt between 1885 and 1898.[17] Through a series of elegant degradation experiments, including oxidation with potassium permanganate, Goldschmiedt was able to break the molecule down into smaller, identifiable fragments.[16][17] These fragments, which included veratric acid and cinchomeronic acid, allowed him to piece together the structure of papaverine as a 1-benzylisoquinoline derivative.[16] The proposed structure was definitively confirmed by the first total synthesis of papaverine by Pictet and Gams in 1909.[17][18]
Berberine: A Golden Alkaloid with a Rich History
Berberine is a bright yellow, fluorescent isoquinoline alkaloid with a long and storied history of use in traditional Chinese and Ayurvedic medicine.[19] It is found in the roots, rhizomes, and stem bark of various plants, including Berberis species (barberry), Coptis chinensis (goldthread), and Hydrastis canadensis (goldenseal). Traditional uses of berberine include the treatment of gastrointestinal infections, inflammation, and other ailments.[19]
While its medicinal properties have been recognized for centuries, the isolation of pure berberine and the determination of its structure occurred much later. The protoberberine structure of berberine was established in the early 20th century.
From Empiricism to Mechanism: The Evolving Understanding of Pharmacological Action
The discovery of isoquinoline alkaloids not only provided powerful new medicines but also spurred the development of pharmacology as a scientific discipline. The journey from observing the physiological effects of these compounds to understanding their molecular mechanisms of action is a testament to the progress of biomedical research.
Morphine and the Dawn of Receptor Theory
For much of the 19th and early 20th centuries, the action of morphine was understood only in terms of its observable effects: analgesia, sedation, euphoria, and respiratory depression. The concept of specific receptors in the body that mediate the effects of drugs was still in its infancy.
A paradigm shift occurred in the mid-20th century with the advent of radioligand binding assays. In the 1970s, researchers independently demonstrated the existence of specific binding sites for opioids in the brain. This led to the identification and characterization of the opioid receptors, a family of G-protein coupled receptors that are the primary targets of morphine and other opioids. The discovery of endogenous opioid peptides, such as endorphins and enkephalins, further solidified the concept of an endogenous pain-modulating system that is hijacked by exogenous opioids like morphine.
Berberine: A Multi-Targeted Approach to Therapy
The pharmacological understanding of berberine has also evolved significantly. Initially recognized for its antimicrobial properties, modern research has revealed that berberine exerts its therapeutic effects through a multitude of molecular mechanisms.[20][21] It is now known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling pathways.
One of the key mechanisms of action of berberine is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[21] This activation is thought to underlie many of berberine's beneficial effects on metabolic disorders, such as type 2 diabetes and dyslipidemia. Additionally, berberine has been shown to modulate inflammatory pathways, exhibit antioxidant activity, and regulate gut microbiota, contributing to its broad therapeutic potential.[20][21][22]
Conclusion: A Future Built on a Rich Past
The journey of isoquinoline compounds, from their discovery in the byproducts of industrialization to their central role in modern medicine, is a compelling narrative of scientific inquiry and innovation. The foundational synthetic methods developed over a century ago continue to be refined and adapted, enabling the creation of novel isoquinoline-based molecules with tailored therapeutic properties. As our understanding of the intricate pharmacology of these compounds deepens, the isoquinoline scaffold is poised to remain a privileged and highly sought-after structure in the ongoing quest for new and improved medicines. The history of isoquinolines serves as a powerful reminder that the exploration of both nature's chemical diversity and the ingenuity of synthetic chemistry is a fertile ground for future discoveries that will benefit human health.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Morphine Alkaloids and Derivatives [ouci.dntb.gov.ua]
- 15. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 17. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to 1-Chloro-7-nitroisoquinoline: A Molecule of Interest
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-7-nitroisoquinoline
Executive Summary: this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. As with any nitroaromatic compound, a thorough understanding of its thermal stability is paramount for safe handling, process development, and regulatory compliance. This guide provides a comprehensive technical overview of the theoretical underpinnings of its decomposition, methodologies for its experimental evaluation, and critical safety protocols. In the absence of specific, publicly available empirical data for this molecule, this document synthesizes established principles from the broader class of nitroaromatic compounds to provide a robust predictive framework and a guide to its characterization.
This compound (Molecular Formula: C₉H₅ClN₂O₂, Molecular Weight: 208.60 g/mol ) is a substituted isoquinoline derivative. Its utility in organic synthesis stems from the reactivity of the chloro and nitro groups, which allow for a variety of substitution and cross-coupling reactions to build more complex molecular architectures. These subsequent molecules are often investigated for potential pharmacological activities.
However, the presence of the nitro group (—NO₂) places this compound in a class of materials known for their energetic properties. The thermal decomposition of nitroaromatic compounds can be highly exothermic and can lead to rapid gas evolution, creating significant thermal runaway and explosion hazards if not properly understood and controlled.[1][2] Therefore, assessing the thermal stability of this compound is not merely a procedural step but a critical safety and process design requirement.
Theoretical Framework: Predicting Decomposition Behavior
The thermal decomposition of nitroaromatic compounds is a complex process governed by molecular structure, substituent effects, and environmental conditions.[3][4] The behavior of this compound can be predicted by examining these established principles.
Primary Decomposition Mechanisms
For most nitroaromatic compounds, the initial and rate-determining step in thermal decomposition is the homolytic cleavage of the C—NO₂ bond.[3][5] This is due to the relatively high bond-dissociation energy of this bond (approximately 297 ± 17 kJ/mol).[1]
Two primary initial pathways are generally considered:
-
C—NO₂ Bond Homolysis: The direct cleavage of the carbon-nitro bond to form an aryl radical and nitrogen dioxide (NO₂). This is often the dominant pathway at higher temperatures, such as those encountered during shock initiation.
-
Nitro-Nitrite Isomerization: An intramolecular rearrangement where the nitro group isomerizes to a nitrite (—ONO) group. This is followed by the rapid cleavage of the much weaker O—NO bond to yield an aryloxy radical and nitric oxide (NO).[5]
The presence of other substituents and the overall molecular structure can influence which pathway is favored.
Influence of Substituents on Thermal Stability
The stability of the this compound molecule is influenced by the electronic effects of its substituents.
-
Nitro Group (—NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[2][6] This strong inductive and resonance effect creates a significant dipole and contributes to the energetic nature of the molecule.
-
Chloro Group (—Cl): The chlorine atom is also electron-withdrawing via its inductive effect, which can further destabilize the C—NO₂ bond. However, its ability to donate lone-pair electrons via resonance can have a competing, albeit weaker, stabilizing effect. The relative positions of the chloro and nitro groups are critical in determining the net electronic effect and, consequently, the thermal stability.[6]
The combination of these two electron-withdrawing groups on the isoquinoline core likely results in a molecule with a notable thermal hazard potential.
Anticipated Decomposition Products
Based on the general decomposition mechanisms of chlorinated nitroaromatic compounds, the expected hazardous decomposition products upon heating include:
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl) gas
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
These gases are toxic and corrosive, underscoring the need for handling this compound in a well-ventilated area.
Experimental Assessment of Thermal Stability
A definitive thermal hazard assessment requires empirical data. The following section details the primary thermoanalytical techniques and provides standardized protocols for characterizing a novel compound like this compound.
Methodology 1: Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for screening the thermal behavior of chemicals.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and decomposition.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure crucible (e.g., gold-plated stainless steel). The use of a sealed, high-pressure crucible is critical to suppress evaporation of the sample and ensure that the observed exotherm is due to decomposition.[8]
-
Crucible Sealing: Seal the crucible under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate, typically 5 or 10 °C/min, from ambient temperature to a final temperature well beyond any expected decomposition (e.g., 30°C to 400°C).[8]
-
Data Analysis: Analyze the resulting thermogram to determine key thermal parameters.
Data Presentation: Interpreting DSC Results
| Parameter | Description | Significance for this compound |
| Melting Point (Tm) | The temperature at which the substance transitions from solid to liquid, observed as an endothermic peak. | Provides information on purity and the physical state at the onset of decomposition. |
| Onset Temperature (Tonset) | The temperature at which the exothermic decomposition begins. This is a critical indicator of thermal stability.[9] | A lower Tonset indicates lower thermal stability and a higher potential hazard. |
| Peak Temperature (Tpeak) | The temperature at which the rate of heat release is at its maximum. | Indicates the point of greatest reaction velocity during decomposition. |
| Enthalpy of Decomposition (ΔHd) | The total energy released during the decomposition event, calculated from the area of the exothermic peak. | A higher ΔHd (typically >500 J/g) suggests a more severe thermal hazard. |
Methodology 2: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperature ranges and to quantify mass loss associated with different decomposition steps.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into an open TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a final temperature of ~600-800°C.
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify decomposition stages.
Visualization of Experimental Workflows
The logical flow for a comprehensive thermal analysis is depicted below.
Caption: Workflow for Thermal Stability Assessment.
Predicted Decomposition Pathway
A generalized decomposition pathway for a nitroaromatic compound, illustrating the key initial steps, is shown below. For this compound, "Ar" represents the chloro-substituted isoquinoline core.
Caption: Primary Thermal Decomposition Pathways.
Safety, Handling, and Storage
Given the inherent hazards of nitroaromatic compounds, strict safety protocols must be followed when handling this compound.[10][11]
-
Personal Protective Equipment (PPE): Wear a chemical-resistant lab coat, nitrile gloves, and chemical safety goggles at all times. Work should be conducted exclusively within a certified chemical fume hood to prevent inhalation of powders or decomposition fumes.[12]
-
Engineering Controls: Ensure adequate ventilation.[13] All heating of the material must be done with appropriate shielding and on a small scale until its thermal properties are well-characterized.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.[13] Avoid contact with strong oxidizing agents, bases, and reducing agents, as these can catalyze decomposition.[11]
-
Emergency Preparedness: An emergency response plan should be in place for accidental spills or thermal events.[12] Keep appropriate fire extinguishing media (e.g., CO₂, dry chemical powder) readily available. Do not use water if a runaway reaction is suspected, as it may exacerbate the situation.
Conclusion
While specific experimental data for this compound is not widely published, a robust understanding of its potential thermal behavior can be derived from established principles of nitroaromatic chemistry. The compound is expected to be energetic, with decomposition likely initiated by C—NO₂ bond cleavage. Its thermal stability is anticipated to be influenced by the combined electron-withdrawing effects of the chloro and nitro substituents.
For any research or development activities, it is imperative to conduct a thorough experimental evaluation using techniques such as DSC and TGA to determine the precise onset temperature and energy of decomposition. Adherence to stringent safety protocols is essential to mitigate the risks associated with handling this and other nitroaromatic compounds.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minsky DTIC [dtic.minsky.ai]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 7. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 11. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-Chloro-7-nitroisoquinoline in Modern Organic Synthesis
Abstract
1-Chloro-7-nitroisoquinoline has emerged as a highly versatile and strategic building block in organic synthesis, particularly within medicinal chemistry and materials science. Its unique electronic and structural features—a reactive chloro-substituent at the C1 position activated by the π-deficient nitrogen atom, and a versatile nitro group at the C7 position—provide a powerful platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its reactivity, supported by field-proven insights and detailed experimental protocols for its application in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Introduction: The Chemical Utility of this compound
The isoquinoline scaffold is a privileged structure found in a multitude of biologically active compounds and pharmaceuticals.[1][2] The strategic functionalization of this core is paramount in drug discovery for exploring structure-activity relationships (SAR). This compound (CAS No: 244219-94-1) serves as an ideal precursor for this purpose.[3][4]
The key to its utility lies in the differentiated reactivity of its two primary functional handles:
-
The C1-Chloride: The chlorine atom at the 1-position is significantly activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the negative charge in the intermediate of an addition-elimination reaction.[5]
-
The C7-Nitro Group: This strong electron-withdrawing group further influences the electronic properties of the ring system.[6] More importantly, it serves as a synthetic handle that can be readily reduced to a primary amine, opening up a vast array of subsequent derivatization possibilities, such as amide bond formation.[2][7]
This dual functionality allows for a sequential and controlled elaboration of the isoquinoline core, making it a valuable intermediate in the synthesis of potential antimicrobial, antiviral, or anticancer agents.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 244219-94-1 | [3][4] |
| Molecular Formula | C₉H₅ClN₂O₂ | [3] |
| Molecular Weight | 208.6 g/mol | [3] |
| Appearance | Typically a solid | N/A |
| Purity | ≥96% (typical) | [4] |
| Storage | 2-8°C, under inert gas | [8] |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a cornerstone transformation for this compound, allowing for the direct introduction of heteroatom nucleophiles at the C1 position.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism.[9][10] The nucleophile first attacks the electron-deficient C1 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10] The electron-withdrawing nitrogen atom in the isoquinoline ring is crucial for stabilizing this intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. The presence of the nitro group, an additional powerful electron-withdrawing group, further activates the ring system towards this nucleophilic attack.[6][10]
Caption: The Addition-Elimination mechanism for SNAr reactions.
General Protocol for Amination via SNAr
This protocol describes the reaction with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, NMP, or Dioxane)
-
Base (optional, e.g., K₂CO₃, DIPEA, 2.0 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.
-
Add the anhydrous solvent, followed by the amine nucleophile.
-
If the nucleophile is an amine salt or if scavenging HCl is desired, add the base.
-
Heat the reaction mixture with stirring to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-amino-7-nitroisoquinoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 1-aryl or 1-vinyl-7-nitroisoquinolines.[1][12] While aryl bromides are generally more reactive, the use of specialized ligands allows for the efficient coupling of chloro-heteroaromatics like our substrate.[5][13]
Causality Behind Component Selection:
-
Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be sluggish. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the challenging oxidative addition step with the stronger C-Cl bond.[5]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[13][14] K₂CO₃ and K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water is typical, as water can aid in dissolving the base and facilitating the catalytic cycle.[12]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Table 2: Typical Conditions for Suzuki Coupling of Aryl Chlorides
| Component | Example | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[12] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Biphasic system often enhances reaction rates. |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive aryl chlorides.[5] |
Detailed Protocol for Suzuki-Miyaura Coupling:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[1]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. If starting material remains, additional catalyst/ligand may be added.
-
After cooling, dilute the mixture with water and extract with Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 1-aryl-7-nitroisoquinoline product.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling an aryl halide with a terminal alkyne.[15][16] This reaction is highly valuable for creating rigid scaffolds and extending molecular structures. The reaction typically employs a dual catalytic system of palladium and copper(I).[15][17]
Mechanism Overview: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki reaction, oxidative addition of the aryl halide to Pd(0) is the first step. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (like CuI) in the presence of an amine base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[16]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Protocol for Sonogashira Coupling:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Triethylamine or DIPEA, which also acts as a solvent).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by dissolving it in an organic solvent (e.g., Ethyl Acetate), washing with water and brine, drying over Na₂SO₄, and performing column chromatography.
Post-Coupling Derivatization: Reduction of the Nitro Group
A significant advantage of using this compound is the ability to transform the nitro group into a versatile amine. This reduction is typically performed after the C1 position has been functionalized.
Protocol for Nitro Group Reduction to an Amine: This protocol uses stannous chloride dihydrate (SnCl₂·2H₂O), a classic and reliable method for reducing aromatic nitro groups.[7]
-
Dissolve the 1-substituted-7-nitroisoquinoline derivative (1.0 eq) in a solvent such as Ethyl Acetate (EtOAc) or Ethanol.[7]
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Heat the mixture to reflux (typically 70-80 °C) under a nitrogen atmosphere for 2-4 hours.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.[7]
-
Basify the aqueous mixture to a pH of ~10 using a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[7]
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the resulting 7-aminoisoquinoline derivative by column chromatography on silica gel.
Conclusion
This compound is a robust and strategically important building block for modern organic synthesis. Its capacity for undergoing selective SNAr and palladium-catalyzed cross-coupling reactions at the C1 position, combined with the synthetic potential of the C7 nitro group, provides chemists with a reliable pathway to novel and diverse isoquinoline derivatives. The protocols and mechanistic insights detailed in this guide serve as a comprehensive starting point for researchers in drug discovery and materials science to effectively harness the synthetic power of this valuable intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 244219-94-1 | UJA21994 [biosynth.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 8. This compound [myskinrecipes.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
1-Chloro-7-nitroisoquinoline as a building block for pharmaceuticals
An In-Depth Technical Guide to the Strategic Application of 1-Chloro-7-nitroisoquinoline as a Pharmaceutical Building Block
Authored by: A Senior Application Scientist
Introduction: The Privileged Isoquinoline Scaffold and the Strategic Advantage of this compound
The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of a vast number of natural alkaloids and synthetic compounds with significant pharmacological properties.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7][8] The therapeutic relevance of this heterocyclic system has made it a focal point for drug discovery and development.[9][10]
Within this important class of compounds, this compound emerges as a particularly valuable and versatile building block for the synthesis of novel pharmaceutical agents.[11] Its utility is derived from the strategic placement of two key functional groups:
-
The 1-Chloro Group: Positioned at an electron-deficient carbon, the chlorine atom serves as an excellent leaving group. This facilitates a range of transformations, most notably nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C-1 position.
-
The 7-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety serves a dual purpose. Firstly, it modulates the electronic properties of the entire ring system, influencing its reactivity. Secondly, and crucially, it acts as a synthetic handle that can be chemically reduced to a primary amino group.[12] This transformation opens a secondary vector for molecular elaboration, enabling the construction of more complex, drug-like molecules through amide bond formation, sulfonylation, or diazotization reactions.
This guide provides detailed application notes and validated protocols for the key transformations of this compound, designed to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Core Reactivity and Synthetic Protocols
The synthetic power of this compound lies in its capacity to undergo sequential, regioselective functionalization at both the C-1 and C-7 positions. The following sections detail the primary reaction classes and provide robust experimental protocols.
Nucleophilic Aromatic Substitution (SNAr) at the C-1 Position
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction where a nucleophile displaces a leaving group on an aromatic ring.[13] The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, like the nitro group on the isoquinoline core, is crucial for stabilizing this intermediate and activating the ring toward nucleophilic attack.[14][15] This makes the C-1 chloro substituent susceptible to displacement by a variety of nucleophiles.
Causality Behind Experimental Choices: The choice of solvent and base is critical. Polar aprotic solvents (e.g., DMF, DMSO) are preferred as they effectively solvate the cation of the nucleophile's salt without solvating the anion, thus enhancing nucleophilicity. The base is required to either generate the active nucleophile (e.g., deprotonating an alcohol or thiol) or to scavenge the HCl byproduct when using neutral nucleophiles like amines.
Caption: The Addition-Elimination mechanism for SNAr reactions.
General Protocol for SNAr with an Amine Nucleophile
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle or oil bath
-
-
Procedure:
-
To the reaction flask under an inert atmosphere, add this compound and the chosen solvent (to achieve a concentration of ~0.2 M).
-
Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Conditions for SNAr Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary/Secondary Amines | Morpholine | K₂CO₃ | DMF | 100 | 4-12 |
| Anilines | 4-Methoxyaniline | DIPEA | DMSO | 120 | 12-24 |
| Alcohols | Sodium Methoxide | (Pre-formed) | THF/MeOH | 65 (Reflux) | 2-6 |
| Thiols | 4-Chlorothiophenol | K₂CO₃ | DMF | 80 | 1-4 |
Palladium-Catalyzed Cross-Coupling Reactions
For C-C and C-N bond formations that are challenging via SNAr, palladium-catalyzed cross-coupling reactions offer a powerful and highly versatile alternative. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are pillars of modern medicinal chemistry.[16][17]
This reaction enables the coupling of aryl halides with a wide array of primary and secondary amines, including those that are poor nucleophiles.[16][18] The key to success lies in the choice of a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[19][20]
Causality Behind Experimental Choices: Aryl chlorides are notoriously less reactive than bromides or iodides in oxidative addition.[19] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) are required to promote this otherwise difficult step.[20][21] Strong, non-nucleophilic bases like sodium tert-butoxide are necessary to deprotonate the amine in the catalytic cycle without competing in side reactions.[19]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2.2-4.4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Equipment:
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
In a glovebox: Add the palladium precatalyst, ligand, and base to the reaction vessel.
-
Add this compound, followed by the amine (if solid) and the stir bar.
-
Remove the vessel from the glovebox, add the anhydrous, degassed solvent and the amine (if liquid) via syringe under a positive pressure of inert gas.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
-
The Suzuki coupling is one of the most powerful methods for forming C-C bonds, typically between an aryl halide and an organoboron species like a boronic acid or ester. Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[17]
Causality Behind Experimental Choices: The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[22] An aqueous mixture of solvents (e.g., Dioxane/water) is often used to dissolve both the organic starting materials and the inorganic base (like K₂CO₃ or K₃PO₄).[23] For unreactive aryl chlorides, more advanced catalyst systems with bulky ligands are often necessary to achieve good yields.[22][23]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O)
-
-
Equipment:
-
Round-bottom flask or microwave vial with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
-
Procedure:
-
To the reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).
-
Separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Table 2: Troubleshooting Common Suzuki Coupling Issues [23]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | Inactive catalyst; Base too weak; Temperature too low. | Use fresh catalyst; Switch to a stronger base (e.g., K₃PO₄); Increase temperature. |
| Dehalogenation | Catalyst decomposition; Protic solvent interference. | Use a more stable precatalyst; Avoid alcohol-based solvents if this is a major issue. |
| Homocoupling | Oxygen contamination leading to boronic acid decomposition. | Ensure solvents are thoroughly degassed and maintain a strict inert atmosphere. |
| Protodeborylation | Harsh conditions (high temp, strong base); Excess water. | Lower temperature; Use a milder base; Use a boronic ester (e.g., pinacol ester) for stability. |
Reduction of the 7-Nitro Group
The conversion of the nitro group to an amine is a pivotal step that dramatically increases the molecular complexity and provides a key site for further diversification. This transformation is typically achieved through catalytic hydrogenation or with reducing metals in acidic media.[24]
Causality Behind Experimental Choices: The use of stannous chloride (SnCl₂) in an acidic environment (or in a solvent like ethyl acetate) is a classic, reliable method for nitro group reduction that is tolerant of many functional groups.[25] It avoids the high-pressure equipment needed for hydrogenation and is often chemoselective, leaving other reducible groups like esters or nitriles intact under controlled conditions.
Protocol for Nitro Group Reduction using Stannous Chloride [25]
-
Materials:
-
7-Nitroisoquinoline derivative (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethyl Acetate (EtOAc) or Ethanol (EtOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
-
Procedure:
-
Suspend the 7-nitroisoquinoline derivative in the chosen solvent (EtOAc or EtOH) in the flask.
-
Add the stannous chloride dihydrate portion-wise (the reaction can be exothermic).
-
Heat the mixture to reflux (typically 60-80 °C) and stir for 1-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and carefully pour it into ice-water.
-
Basify the mixture to a pH of 8-10 by slowly adding a saturated solution of NaHCO₃ or Na₂CO₃ to precipitate tin salts.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the 7-aminoisoquinoline derivative, which can often be used without further purification.
-
Strategic Application Workflow in Pharmaceutical Scaffolding
The true power of this compound is realized when these individual reactions are combined in a logical sequence to build complex molecules. The following workflow illustrates how a multi-functional, drug-like scaffold can be rapidly assembled.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 11. This compound [myskinrecipes.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. One moment, please... [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. fishersci.se [fishersci.se]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jk-sci.com [jk-sci.com]
- 20. benchchem.com [benchchem.com]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
Application of 1-Chloro-7-nitroisoquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] Within this class of compounds, 1-Chloro-7-nitroisoquinoline emerges as a highly versatile and strategically important building block for medicinal chemists. Its unique substitution pattern—a reactive chlorine atom at the C-1 position and a versatile nitro group at the C-7 position—offers a dual handle for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs.[1]
The chlorine atom at C-1 is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[1] Concurrently, the nitro group at C-7 can be readily reduced to an amine, which then serves as a key functional group for further derivatization, such as amide bond formation or the introduction of other pharmacophoric elements. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its key transformations and a discussion of its potential in the development of novel therapeutic agents.
Core Reactivity and Synthetic Utility
The synthetic utility of this compound is primarily centered around two key transformations: the substitution of the C-1 chloro group and the reduction of the C-7 nitro group. These reactions can be performed in a modular fashion to generate a diverse range of 1,7-disubstituted isoquinoline derivatives.
Nucleophilic Aromatic Substitution (SNAr) at the C-1 Position
The electron-withdrawing nature of the isoquinoline nitrogen and the nitro group enhances the electrophilicity of the carbon atom at the C-1 position, making it susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes the synthesis of a 1-amino-7-nitroisoquinoline derivative.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Base (optional, e.g., Potassium Carbonate, Triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol).
-
Dissolve the starting material in a suitable solvent (e.g., 10 mL of ethanol).
-
Add the desired amine (1.2-1.5 mmol). If an amine salt is used, add a base (e.g., triethylamine, 1.5 mmol) to liberate the free amine.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-amino-7-nitroisoquinoline derivative.
Expected Outcome:
This reaction typically proceeds in good to excellent yields, depending on the reactivity of the amine nucleophile. The product can be characterized by standard analytical techniques such as NMR and mass spectrometry.
Palladium-Catalyzed Cross-Coupling Reactions at the C-1 Position
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds and is particularly useful for synthesizing 1-aryl-7-nitroisoquinolines.[3][4] This reaction involves the palladium-catalyzed coupling of this compound with a boronic acid or its ester.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a 1-aryl-7-nitroisoquinoline derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer with heating
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-aryl-7-nitroisoquinoline.
Expected Outcome:
The Suzuki-Miyaura coupling is generally a high-yielding reaction with broad functional group tolerance. The resulting 1-aryl-7-nitroisoquinolines can be further modified at the nitro group.
Reduction of the C-7 Nitro Group
The reduction of the nitro group to a primary amine is a pivotal step in the derivatization of the isoquinoline core. This transformation opens up a plethora of possibilities for introducing diverse functionalities through reactions such as acylation, sulfonylation, and reductive amination. A common and effective method for this reduction is the use of stannous chloride dihydrate.[5]
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol describes the synthesis of 7-amino-1-chloroisoquinoline.[5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in ethyl acetate (25 mL).
-
Add stannous chloride dihydrate (5.0 mmol).
-
Place the mixture under a nitrogen atmosphere and stir under reflux for 3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and basify to a pH of approximately 10 with a saturated aqueous solution of Na₂CO₃.
-
Separate the organic phase and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel to yield the 7-amino-1-chloroisoquinoline as a solid.
Expected Outcome:
This reduction method is generally efficient and provides the desired aminoisoquinoline in good yield. The product serves as a key intermediate for further functionalization.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
References
Application Note: Synthesis of 1-Amino-7-Nitroisoquinoline from 1-Chloro-7-Nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminoisoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The introduction of an amino group to this scaffold can significantly modulate a molecule's physicochemical properties and pharmacological effects, making aminoisoquinolines valuable intermediates in drug discovery.[3] Specifically, the synthesis of 1-amino-7-nitroisoquinoline offers a versatile building block for the development of novel therapeutic agents, particularly in oncology and infectious diseases, where nitroaromatic compounds and their derivatives have shown promise.[3][4] This document provides a comprehensive guide to the synthesis of 1-amino-7-nitroisoquinoline from 1-chloro-7-nitroisoquinoline via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to 1-amino-7-nitroisoquinoline is achieved through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich amine (ammonia) acts as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom at the C1 position of the isoquinoline ring. The presence of the strongly electron-withdrawing nitro group at the C7 position is crucial for the success of this reaction. Although the nitro group is in the benzo-ring, its electron-withdrawing effect is transmitted through the aromatic system, activating the C1 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the desired 1-amino-7-nitroisoquinoline.
Experimental Protocol
This protocol details a plausible method for the synthesis of 1-amino-7-nitroisoquinoline. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.
Materials:
-
This compound
-
Ammonia solution (e.g., 7 N in methanol or 28-30% aqueous solution)
-
1,4-Dioxane or another suitable high-boiling point solvent
-
Sealed pressure vessel (e.g., a thick-walled glass tube or a stainless-steel autoclave)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Reagent Addition: To this solution, add a significant excess of ammonia solution (e.g., 10-20 eq). The use of a large excess of the nucleophile is crucial to drive the reaction to completion and minimize side reactions.
-
Reaction Conditions: Securely seal the pressure vessel. Place the vessel in a preheated oil bath or heating mantle and heat to 120-150 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Periodically, a small aliquot of the reaction mixture can be carefully removed (after cooling the vessel), diluted, and spotted on a TLC plate against the starting material.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the pressure vessel to room temperature. Caution: Ensure the vessel is fully cooled before opening due to the potential for residual pressure.
-
Isolation of Crude Product: Pour the reaction mixture into a beaker containing ice-water. The product may precipitate out of solution. If it does, collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically effective for eluting the desired product.
-
Characterization: The purified 1-amino-7-nitroisoquinoline should be characterized to confirm its identity and purity using techniques such as NMR, IR, and mass spectrometry, and its melting point should be determined.
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
| Starting Material | This compound | Activated substrate for SNAr. |
| Nucleophile | Ammonia (in solution) | Source of the amino group. |
| Solvent | 1,4-Dioxane | High boiling point, suitable for high-temperature reactions. |
| Temperature | 120-150 °C | Provides sufficient energy to overcome the activation barrier. |
| Pressure | Autogenous | Reaction is performed in a sealed vessel. |
| Reaction Time | 12-24 hours | Should be optimized by monitoring the reaction. |
Table 2: Predicted Characterization Data for 1-Amino-7-Nitroisoquinoline
| Analysis | Predicted Data |
| Appearance | Yellow to orange solid |
| Melting Point | >200 °C (Decomposition may be observed) |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The presence of an amino group will result in a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. |
| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretching). |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the molecular weight of C₉H₇N₃O₂. |
Visualizations
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of 1-amino-7-nitroisoquinoline.
Troubleshooting and Optimization
-
Low Conversion: If the reaction does not proceed to completion, consider increasing the reaction temperature, extending the reaction time, or using a higher concentration of the ammonia solution. Ensure the pressure vessel is properly sealed to prevent the escape of ammonia gas.
-
Side Product Formation: The formation of side products can occur at high temperatures. If significant side product formation is observed, it may be necessary to optimize the reaction temperature. Purification by column chromatography is essential to remove any impurities.
-
Purification Challenges: If the product is difficult to purify by chromatography, consider recrystallization from a suitable solvent system.
Safety Considerations
-
This compound: This compound is a halogenated nitroaromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia Solution: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a well-ventilated fume hood and wear appropriate PPE.
-
High-Pressure Reactions: Reactions conducted in sealed vessels at high temperatures pose a significant risk of explosion if not performed correctly. Use a pressure vessel that is rated for the expected temperature and pressure, and always use a blast shield.
Conclusion
The synthesis of 1-amino-7-nitroisoquinoline from this compound is a practical application of nucleophilic aromatic substitution. This versatile intermediate holds potential for the development of novel therapeutic agents. The protocol and data provided in this application note serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
Palladium-catalyzed cross-coupling reactions with 1-Chloro-7-nitroisoquinoline
An In-Depth Guide to the Functionalization of 1-Chloro-7-nitroisoquinoline via Palladium-Catalyzed Cross-Coupling Reactions
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions for the derivatization of this compound. This key heterocyclic building block, featuring a reactive C1-chloride and an electron-withdrawing nitro group, is a valuable scaffold for the synthesis of novel compounds with potential biological activity.[1] This guide moves beyond simple procedural lists to provide a deep dive into the causality behind experimental design, ensuring robust, reproducible, and high-yielding synthetic outcomes.
Foundational Principles: The Palladium Catalytic Engine
At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forging carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions universally proceed through a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is paramount to troubleshooting and optimizing any specific transformation.
The three key elementary steps are:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[7] The electron-withdrawing nitro group on the isoquinoline ring helps to facilitate this step by making the C1 position more electrophilic.
-
Transmetalation: The nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) exchanges its organic group for the halide on the Pd(II) center.[4][8] For C-N or C-O couplings, this step involves coordination of the amine or alcohol followed by deprotonation.[9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[3][7] It is the workhorse reaction for creating biaryl and aryl-vinyl structures.
Causality in Component Selection
The primary challenge in coupling this compound is the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. Overcoming this requires a highly active catalytic system.
-
Palladium Source: While Pd(PPh₃)₄ can be used, more active and thermally stable pre-catalysts are preferred. Pd(OAc)₂ or Pd₂(dba)₃ are common choices, as they are reduced in situ to the active Pd(0) state.[5] Modern, pre-formed palladacycle catalysts are often even more efficient.[5]
-
Ligand: This is the most critical variable. For activating aryl chlorides, electron-rich and sterically hindered phosphine ligands are required. They promote oxidative addition and stabilize the monoligated Pd(0) species, which is highly reactive.[2] Ligands like SPhos, XPhos, or RuPhos are industry standards for this purpose.
-
Base: A base is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[11] The choice of base is crucial; K₃PO₄ and Cs₂CO₃ are effective and commonly used. Stronger bases like NaOt-Bu are sometimes required but can promote side reactions.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typical. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and competitive protodeboronation of the boronic acid.[12]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4.5) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-18 | >85% |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | XPhos (4.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | >90% |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 90 | 12 | >80% |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene | 100 | 8 | >75% |
| Note: This data is representative for challenging chloro-azaheterocycles and serves as a strong starting point for optimization.[12][13] |
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv., e.g., 209 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 425 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor Pd₂(dba)₃ (2 mol%, 18.3 mg, 0.02 mmol) and the ligand SPhos (4.5 mol%, 18.5 mg, 0.045 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (0.2 M, 5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 1-phenyl-7-nitroisoquinoline.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[10][14] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.[15]
Causality in Component Selection
-
Catalyst System (Pre-catalyst & Ligand): Similar to the Suzuki coupling, activating the C-Cl bond is the primary hurdle. Advanced catalyst systems are mandatory. The Buchwald group has developed highly effective "G3" and "G4" palladacycle pre-catalysts (e.g., XPhos-Pd-G3) that are air-stable and highly active. These are often the best choice.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H-Pd complex), which is a key step in the catalytic cycle.[9] Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases for this transformation.[15] Weaker bases like K₂CO₃ can sometimes be used for more acidic amines but are generally insufficient for aryl chlorides.[9]
-
Amine Scope: The reaction is broadly applicable to primary and secondary alkyl and aryl amines. Sterically hindered amines may require more forcing conditions or specialized ligands.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv., 135 mg, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv., 209 mg, 1.0 mmol) and the XPhos-Pd-G3 pre-catalyst (2 mol%, 16.9 mg, 0.02 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (0.25 M, 4 mL), followed by morpholine (1.2 equiv., 105 µL, 1.2 mmol).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100 °C for 16 hours.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash chromatography to yield 4-(7-nitroisoquinolin-1-yl)morpholine.
Other Key Transformations: Sonogashira, Heck, and Stille Couplings
While Suzuki and Buchwald-Hartwig reactions are often the first choice, other cross-coupling methods offer unique advantages for specific synthetic goals.
| Reaction | Coupling Partner | Key Features & Rationale | Typical Catalyst System |
| Sonogashira | Terminal Alkyne (R-C≡C-H) | Forms C(sp²)-C(sp) bonds, crucial for creating conjugated enynes.[17][18] Requires a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide intermediate.[19] | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N, DIPEA) |
| Heck | Alkene (e.g., Styrene, Acrylate) | Forms C(sp²)-C(sp²) bonds by coupling with an alkene, yielding substituted alkenes.[20][21] Does not involve a transmetalation step with an organometallic reagent.[22][23] | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N, K₂CO₃) |
| Stille | Organostannane (R-SnBu₃) | Highly versatile and tolerant of many functional groups.[24][25] The main drawback is the high toxicity of organotin reagents and byproducts, which can be difficult to remove.[13][26] | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Setup: To a Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent/Reagents: Add anhydrous, degassed triethylamine (Et₃N, 5 mL) and toluene (5 mL). Add phenylacetylene (1.5 equiv.).
-
Reaction: Heat the mixture to 80 °C for 8 hours.
-
Work-up: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate and purify by chromatography to yield 7-nitro-1-(phenylethynyl)isoquinoline.
General Workflow and Troubleshooting
A successful cross-coupling campaign relies on meticulous experimental technique, especially the rigorous exclusion of oxygen and water.
References
- 1. This compound [myskinrecipes.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Stille Coupling [organic-chemistry.org]
- 25. Stille reaction - Wikipedia [en.wikipedia.org]
- 26. Stille_reaction [chemeurope.com]
Application Notes and Protocols: Leveraging 1-Chloro-7-nitroisoquinoline for the Synthesis of Advanced Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 1-chloro-7-nitroisoquinoline as a pivotal building block in modern heterocyclic synthesis. We delve into the core principles governing its reactivity, focusing on its application in nucleophilic aromatic substitution (SNAr) and the construction of fused polycyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical rationale to empower experimental design and innovation. We present field-proven methodologies for synthesizing key intermediates, such as 1-amino and 1-alkoxy-7-nitroisoquinolines, and for constructing complex scaffolds like pyrazolo[4,3-c]isoquinolines, which are of significant interest in medicinal chemistry.
The Strategic Value of this compound in Synthesis
The isoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound (CAS 244219-94-1) is a particularly valuable derivative for synthetic chemists.[3][4] Its utility stems from a unique combination of structural features that dictate its chemical reactivity.
Decoding the Reactivity: An Electronically Activated System
The synthetic power of this compound lies in the high electrophilicity of the C1 carbon atom. This is a direct consequence of two potent electron-withdrawing effects acting in concert:
-
The Isoquinoline Nitrogen: The ring nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the pyridine ring, particularly from the α-positions (C1 and C3).
-
The C7-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, deactivating the entire ring system towards electrophilic attack but, crucially, activating it towards nucleophilic attack. Its influence is transmitted through the conjugated π-system, further depleting electron density at C1.
This electronic arrangement renders the C-Cl bond at the C1 position exceptionally labile and susceptible to displacement by a wide range of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.[5] This makes the molecule an ideal precursor for introducing diverse functionalities to build libraries of novel compounds.[6]
Core Synthetic Applications and Protocols
The primary synthetic utility of this compound is as an electrophile in SNAr reactions. This allows for the facile introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles.
Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.[7] The stability of the Meisenheimer complex, greatly enhanced by the electron-withdrawing nitro group, is the key driver for this reaction's efficiency.[7]
Protocol 2.1.1: Synthesis of N-Aryl/Alkyl-7-nitroisoquinolin-1-amines
This protocol describes a general method for the C-N bond formation by reacting this compound with primary or secondary amines. The methodology is adapted from established procedures for analogous chloroquinolines.[8][9]
-
Objective: To synthesize a 1-amino-substituted isoquinoline derivative, a common scaffold in kinase inhibitors.
-
Materials:
-
This compound (1.0 mmol, 208.6 mg)
-
Aniline or desired amine (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
50 mL round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the selected amine (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) to the flask. The base (K₂CO₃) is crucial for scavenging the HCl generated, especially when using amine hydrochlorides or less nucleophilic amines.[8]
-
Attach a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion. Reaction times typically range from 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate of the product should form.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol to remove residual DMF and impurities.
-
Dry the product under vacuum to yield the N-substituted-7-nitroisoquinolin-1-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Protocol 2.1.2: Synthesis of 1-Alkoxy-7-nitroisoquinolines
This protocol details the synthesis of ether derivatives via reaction with an alcohol in the presence of a strong base.
-
Objective: To form a C-O bond at the C1 position, introducing an alkoxy group.
-
Materials:
-
This compound (1.0 mmol, 208.6 mg)
-
Anhydrous alcohol (e.g., Methanol, Ethanol) (10 mL)
-
Sodium metal or Sodium Hydride (NaH) (1.5 mmol)
-
50 mL round-bottom flask with reflux condenser and nitrogen inlet
-
-
Procedure:
-
Causality: The reaction requires the corresponding alkoxide, which is a much stronger nucleophile than the alcohol itself. Therefore, the first step is the in situ generation of the alkoxide.
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (or NaH) (1.5 mmol) to the anhydrous alcohol (10 mL). Stir until all the sodium has reacted to form the sodium alkoxide solution.
-
To this solution, add this compound (1.0 mmol) in one portion.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction to room temperature and carefully neutralize the excess base with a few drops of acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between water (20 mL) and a suitable organic solvent like dichloromethane or ethyl acetate (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-alkoxy-7-nitroisoquinoline.
-
| Nucleophile | Reagent Example | Conditions | Product Type | Potential Application |
| Primary Amine | Aniline | DMF, K₂CO₃, 110°C | 1-Anilino-isoquinoline | Kinase Inhibitors[10] |
| Secondary Amine | Morpholine | Ethanol, Reflux | 1-Morpholino-isoquinoline | Antimicrobial Agents[1] |
| Alcohol | Methanol | NaOMe, MeOH, Reflux | 1-Methoxy-isoquinoline | Pharmaceutical Intermediate[11] |
| Thiol | Thiophenol | DMF, K₂CO₃, 80°C | 1-(Phenylthio)-isoquinoline | Antiviral Agents |
Table 1: Summary of SNAr reactions on this compound.
Application II: Synthesis of Fused Heterocycles - Pyrazolo[4,3-c]isoquinolines
A more advanced application is to use this compound as a scaffold to build fused heterocyclic systems. Pyrazolo[4,3-c]quinolines and their isoquinoline bioisosteres are potent inhibitors of various enzymes and have shown significant anti-inflammatory and anticancer activities.[12][13] The following protocol outlines a plausible synthetic route, based on established methodologies for constructing pyrazole rings onto quinoline scaffolds.[14]
-
Objective: To construct the pyrazolo[4,3-c]isoquinoline ring system, a high-value pharmacophore. This is a multi-step synthesis.
Step 1: Introduction of a Hydrazine Moiety
-
Protocol: React this compound (1.0 mmol) with hydrazine hydrate (5.0 mmol, excess) in ethanol at reflux for 4-6 hours. The excess hydrazine acts as both the nucleophile and the base. After work-up (precipitation with water), this yields 1-hydrazinyl-7-nitroisoquinoline.
Step 2: Cyclization to form the Pyrazole Ring
-
Principle: The 1-hydrazinyl intermediate can be cyclized with a suitable C2 synthon (a compound that provides two adjacent carbon atoms) to form the fused pyrazole ring. A common method is condensation with a β-ketoester like ethyl acetoacetate, followed by thermal cyclization.
-
Materials:
-
1-Hydrazinyl-7-nitroisoquinoline (from Step 1) (1.0 mmol)
-
Ethyl acetoacetate (1.1 mmol)
-
Ethanol (15 mL)
-
Acetic acid (catalytic amount, 2-3 drops)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-hydrazinyl-7-nitroisoquinoline (1.0 mmol) in ethanol (15 mL).
-
Add ethyl acetoacetate (1.1 mmol) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 8-12 hours. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the 3-methyl-8-nitro-2H-pyrazolo[4,3-c]isoquinolin-4(5H)-one.
-
General Experimental Workflow
A successful synthesis relies on a systematic and logical workflow, from initial setup to final characterization. Adherence to this process ensures reproducibility and high purity of the final compounds.
Conclusion
This compound is a potent and versatile electrophile for the construction of novel heterocyclic compounds. Its electronically activated C1 position allows for predictable and efficient functionalization through nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate its utility in synthesizing both simple substituted isoquinolines and complex, fused-ring systems of high value to the pharmaceutical and drug discovery industries. By understanding the causality behind the reaction mechanisms, researchers can effectively harness this building block to accelerate the development of next-generation therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 244219-94-1 | UJA21994 [biosynth.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-chloro-7-methoxyisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Synthesis and Derivatization of 1-Chloro-7-nitroisoquinoline for Drug Discovery
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Strategic functionalization of this core is a cornerstone of modern medicinal chemistry. 1-Chloro-7-nitroisoquinoline (CAS No: 244219-94-1) emerges as a highly valuable and versatile building block for this purpose.[3][4][5] Its chemical architecture is primed for selective modification: the chlorine atom at the C1 position serves as an excellent leaving group for cross-coupling and nucleophilic substitution reactions, while the potent electron-withdrawing nitro group at the C7 position not only modulates the electronic properties of the ring system but also serves as a synthetic handle for further transformations.
This technical guide provides an in-depth exploration of the key downstream products and derivatives of this compound. We will detail field-proven protocols for critical synthetic transformations, including palladium-catalyzed cross-coupling reactions and subsequent derivatization of the nitro group. The causality behind experimental choices will be explained, offering researchers, scientists, and drug development professionals a practical framework for synthesizing novel isoquinoline-based compounds with therapeutic potential.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds, enabling the rapid assembly of complex molecular architectures from simple precursors. For a heteroaryl chloride like this compound, these methods are particularly effective.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a powerful reaction for constructing N-aryl and N-heteroaryl bonds, which are prevalent in pharmaceuticals.[6] The reaction couples an aryl halide with a primary or secondary amine, overcoming the limitations of classical methods.
Mechanistic Principle: The catalytic cycle involves the oxidative addition of the active Pd(0) catalyst to the C-Cl bond of the isoquinoline.[6][7] The amine then coordinates to the resulting Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex. The final, crucial step is the reductive elimination of the N-arylated product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[7] The choice of ligand is critical, especially for less reactive aryl chlorides; bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition and reductive elimination steps.[8]
Generalized Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of this compound with various primary and secondary amines. Optimization of temperature, base, and ligand may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere equipment (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound and the corresponding amine to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and heat the mixture in a preheated oil bath to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted-7-nitroisoquinolin-1-amine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Data Presentation: Representative Buchwald-Hartwig Reaction Parameters
| Amine Substrate | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 |
| Benzylamine | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 100 |
| n-Butylamine | [Pd(allyl)Cl]₂ | cataCXium A | K₂CO₃ | Dioxane/H₂O | 100 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are common motifs in drug candidates.[9][10]
Mechanistic Principle: The catalytic cycle for Suzuki coupling is initiated by the oxidative addition of a Pd(0) species to the this compound.[10] This is followed by a transmetalation step, where the organic group from a boronic acid (or its ester) is transferred to the palladium center. This step is critical and requires activation of the organoboron reagent by a base.[11] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[9] The choice of base and solvent system is crucial for ensuring the solubility and reactivity of the boronate species.[12]
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki coupling of challenging chloro-heteroaromatic compounds and serves as an excellent starting point.[9][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1 ratio)
-
Inert atmosphere equipment
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. The mixture should be stirred to form a suspension.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS (typically 6-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-7-nitroisoquinoline.
Data Presentation: Representative Suzuki Coupling Reaction Parameters
| Arylboronic Acid | Palladium Precatalyst | Ligand | Base | Solvent System | Temp (°C) |
| Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 |
| 3-Pyridylboronic Acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | DME/H₂O | 90 |
| 4-Fluorophenylboronic Acid | PdCl₂(dppf) | - | K₃PO₄ | Dioxane/H₂O | 110 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura C-C coupling.
Section 2: Derivatization via Reduction of the Nitro Group
The true synthetic power of the 7-nitroisoquinoline derivatives is unlocked upon the reduction of the nitro group to a primary amine. This transformation converts a strongly deactivating group into a versatile nucleophilic handle, opening a gateway to a vast array of secondary derivatives through acylation, sulfonylation, reductive amination, and diazotization reactions.
Principle of Transformation: The reduction of an aromatic nitro group is a classic and reliable transformation in organic synthesis. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metallic reducing agents in acidic media, such as tin(II) chloride (SnCl₂) in HCl.[13] The resulting 7-aminoisoquinoline scaffold is a key intermediate in the synthesis of many biologically active compounds.[14]
Generalized Protocol for Nitro Group Reduction
This protocol describes the reduction using tin(II) chloride, a method well-suited for laboratory-scale synthesis and tolerant of many functional groups.
Materials:
-
1-Substituted-7-nitroisoquinoline (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the 1-substituted-7-nitroisoquinoline in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add the SnCl₂·2H₂O to the solution. If using ethyl acetate, add concentrated HCl and stir vigorously.
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir for 1-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding a saturated solution of NaHCO₃ until the pH is ~8. Caution: This will cause gas evolution.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-substituted-7-aminoisoquinoline, which can be further purified by column chromatography or recrystallization if necessary.
Logical Pathway for Advanced Derivatization
Caption: Synthetic utility of the 7-aminoisoquinoline intermediate.
Section 3: Biological Significance and Applications
The derivatization of the isoquinoline core is a highly fruitful strategy in drug discovery. The downstream products of this compound are scaffolds for compounds with a wide spectrum of biological activities.
-
Anticancer Agents: The isoquinoline framework is found in numerous compounds with potent anticancer activity.[1][2] Derivatives often function as inhibitors of crucial cellular signaling pathways, such as protein kinases, which are frequently dysregulated in cancer.[15] The 7-aminoisoquinoline derivatives, in particular, are being investigated as kinase inhibitors.[14]
-
Antimicrobial Agents: Novel isoquinoline derivatives have shown significant promise as antibacterial and antifungal agents.[16] Functionalization at the C1 and C7 positions allows for the fine-tuning of activity and specificity against various pathogenic microbes.
-
Neurological and Other Applications: Tetrahydroisoquinoline (THIQ) derivatives, which can be accessed from the isoquinoline core, possess a broad range of biological activities, including anti-inflammatory, anti-Alzheimer, and antidepressant-like effects.[17][18][19] The diverse libraries that can be generated from this compound provide a rich foundation for exploring treatments for these and other conditions.[14]
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its dual reactive sites—the C1-chloro and C7-nitro groups—allow for a programmed and logical approach to the synthesis of diverse and complex molecular libraries. The robust palladium-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide efficient access to C-N and C-C linked derivatives. Subsequent reduction of the nitro group furnishes a key amino intermediate, exponentially expanding the potential for further derivatization. The established biological importance of the isoquinoline scaffold firmly positions these downstream products as high-value candidates for drug discovery programs targeting a wide range of human diseases.
References
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 244219-94-1 | UJA21994 [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for reactions involving 1-Chloro-7-nitroisoquinoline
An In-Depth Technical Guide to Reactions Involving 1-Chloro-7-nitroisoquinoline
Welcome to the technical support center for this compound. As a key intermediate in the synthesis of complex heterocyclic systems for pharmaceutical and agrochemical research, its effective use is paramount.[1] This guide, structured by a Senior Application Scientist, provides field-proven insights and troubleshooting advice to navigate the common challenges encountered during its application in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic building block with the chemical formula C₉H₅ClN₂O₂.[2] Its structure is primed for selective substitution reactions, making it a valuable intermediate in the development of bioactive molecules.[1] It is most commonly employed in the synthesis of isoquinoline-based compounds with potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.[1] The two primary reactive sites are the chloro-group at the 1-position and the nitro-group at the 7-position, which can be subsequently reduced to an amine for further functionalization.[3]
Q2: What are the key reactivity features of this molecule?
The reactivity of this compound is dominated by two features:
-
Activated C1-Position: The chlorine atom at the 1-position is highly susceptible to nucleophilic attack. This is because the adjacent nitrogen atom in the heteroaromatic ring acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr).[4][5]
-
Electron-Withdrawing Nitro Group: The nitro group at the 7-position further deactivates the benzene portion of the ring system toward electrophilic substitution but plays a crucial role in activating the C1-Cl bond for nucleophilic displacement.[6] This electronic effect is fundamental to its utility in SNAr reactions.
Q3: What are the recommended storage and handling procedures for this compound?
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C under an inert atmosphere.[1][7] Some related compounds are noted to be light-sensitive, so storage away from direct light is advisable.[8]
-
Handling: Handle this compound in a chemical fume hood.[8] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7] Avoid inhalation of dust and contact with skin and eyes.[9] Ensure that an eyewash station and safety shower are readily accessible.[8]
Q4: Which types of reactions is this substrate typically used for?
This substrate is primarily used in two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Where the chloride is displaced by various nucleophiles such as amines, alcohols, and thiols.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Including the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[10][11] These reactions are essential for building molecular complexity.
Troubleshooting Guide for Key Reactions
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction with an amine or alkoxide nucleophile is slow, incomplete, or fails to proceed.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: While the C1-Cl bond is activated, a weak nucleophile may still react slowly.
-
Solution: If using an alcohol or a primary/secondary amine, add a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) to generate the more potent alkoxide or amide in situ.
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged intermediate.
-
Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating the species involved without interfering with the nucleophile. Avoid protic solvents like ethanol or water unless they are used as the nucleophile, as they can solvate and deactivate the nucleophile.
-
-
Low Reaction Temperature: SNAr reactions, even on activated substrates, often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature, monitoring by TLC or LC-MS for product formation and potential decomposition. Temperatures in the range of 80-140°C are common for these types of reactions.[4]
-
-
Moisture Contamination: Water can protonate and deactivate strong nucleophiles like alkoxides or amides.
-
Solution: Ensure all glassware is oven-dried and that anhydrous solvents are used. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Palladium-Catalyzed Cross-Coupling Reactions
The primary challenge in cross-coupling reactions with this compound stems from the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[12] Successful coupling requires careful optimization of the catalytic system.
Problem: My Suzuki or Buchwald-Hartwig reaction shows no or very low conversion.
Potential Causes & Solutions:
-
Inactive Catalyst/Inappropriate Ligand: The oxidative addition of a Pd(0) species into the C-Cl bond is often the rate-limiting step and requires a highly active catalyst.[13][14] Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[14]
-
Solution: Employ a catalytic system specifically designed for aryl chloride activation. This typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand. For challenging couplings, Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or Josiphos-type ferrocenyl ligands are highly recommended.[14][15] Using a pre-formed palladium complex incorporating these ligands (precatalysts) can also improve consistency and activity.
-
-
Insufficiently Strong or Insoluble Base: The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[14][16]
-
Solution: For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[14] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or K₃PO₄ are required.[12][15] Ensure the base has some solubility in the reaction medium; a mixture of an organic solvent with water (e.g., dioxane/water) is common for Suzuki couplings to help dissolve phosphate or carbonate bases.[14]
-
-
Catalyst Inhibition/Decomposition: The isoquinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[14] High temperatures required for C-Cl activation can also lead to catalyst decomposition.
-
Solution: Use a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for bidentate ligands) to prevent catalyst aggregation. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere to prevent oxidative degradation of the catalyst.
-
Data Summary & Experimental Protocols
The following table provides recommended starting points for optimizing cross-coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) |
| Ligand | SPhos, XPhos, RuPhos (1.2-2.4 eq. to Pd) | Xantphos, tBuXPhos, RuPhos (1.2-2.4 eq. to Pd)[13] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 eq.) | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.4-2.0 eq.)[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | Toluene, Dioxane, THF (anhydrous)[16] |
| Temperature | 90-120 °C | 90-130 °C[12] |
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting a low-yielding cross-coupling reaction.
Caption: Troubleshooting decision tree for cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization.[14]
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Inerting: Seal the vessel, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[17][18]
General Protocol for Buchwald-Hartwig Amination
This is a representative protocol and may require optimization.[13]
-
Reaction Setup: In an inert atmosphere glovebox (or using Schlenk techniques), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.2 mol%), and NaOt-Bu (1.4 eq.) to an oven-dried reaction vessel with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.2 M concentration).
-
Reaction: Seal the vessel tightly and heat in a preheated oil bath to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[3]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 244219-94-1 | UJA21994 [biosynth.com]
- 3. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 1-Chloro-7-nitroisoquinoline
Welcome to the technical support center for the synthesis of 1-Chloro-7-nitroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chemical intermediate. This compound serves as a valuable building block in medicinal chemistry, enabling the development of complex heterocyclic systems for various therapeutic targets.[1] However, its synthesis presents unique challenges related to regioselectivity and reaction control.
This document moves beyond a simple protocol, offering in-depth troubleshooting advice, answers to frequently asked questions, and the scientific rationale behind key experimental choices. Our goal is to empower you to not only successfully synthesize the target molecule but also to understand and optimize every step of the process.
Section 1: Synthetic Strategy Overview
The most logical and validated approach to synthesizing this compound involves a two-stage process. This strategy isolates the complexities of chlorination and nitration into discrete, more controllable steps, thereby maximizing yield and purity.
-
Stage 1: Chlorination of Isoquinoline-N-Oxide. The synthesis begins with the preparation of an activated precursor, Isoquinoline-N-oxide, which is then chlorinated. The use of phosphoryl chloride (POCl₃) is a standard and effective method for introducing a chlorine atom at the C1 position.[2][3]
-
Stage 2: Regioselective Nitration. The resulting 1-Chloroisoquinoline is then subjected to electrophilic aromatic substitution. A carefully controlled nitration using a mixed acid system (HNO₃/H₂SO₄) introduces the nitro group at the C7 position. The existing chloro and pyridinic nitrogen functionalities direct the incoming electrophile, making the reaction regioselective.[4]
Caption: High-level workflow for the two-stage synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield in Stage 1 (Chlorination of Isoquinoline-N-Oxide)
-
Question: My reaction to form 1-Chloroisoquinoline from Isoquinoline-N-Oxide has a very low yield or shows unreacted starting material. What's going wrong?
-
Answer: This is a common problem that typically points to three areas: reagent quality, temperature, or reaction time.
-
Reagent Quality (POCl₃): Phosphoryl chloride is highly reactive with moisture. If it has been improperly stored, it will hydrolyze to phosphoric acid and HCl, rendering it ineffective. Always use a fresh, unopened bottle or a properly stored aliquot under an inert atmosphere.
-
Reaction Temperature: The reaction requires significant thermal energy to proceed. While the initial addition of POCl₃ should be done under cold conditions to control the exotherm, the reaction mixture must be heated to reflux (around 105 °C) to ensure the reaction goes to completion.[2] Failure to reach and maintain this temperature will result in incomplete conversion.
-
Work-up Procedure: The quench step is critical. The residue after removing excess POCl₃ must be quenched by carefully and slowly adding it to crushed ice or ice-water.[2][5] A rapid, uncontrolled quench can lead to product degradation. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., Dichloromethane) as the product may have some water solubility.
-
Issue 2: Poor Yield and/or Byproduct Formation in Stage 2 (Nitration)
-
Question: The nitration of 1-Chloroisoquinoline is giving me a low yield of the desired C7 isomer, and I see multiple spots on my TLC plate. How can I improve the regioselectivity and yield?
-
Answer: Control of the nitrating agent's strength and the reaction temperature is paramount for a successful and selective nitration.
-
Nitrating Agent Preparation: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid and sulfuric acid.[4] The mixture must be prepared correctly: add the nitric acid slowly to the sulfuric acid in an ice bath. This order of addition is crucial for safety and for proper generation of the nitronium ion.
-
Temperature Control: This reaction is highly exothermic. The temperature must be maintained strictly, typically between 0-10 °C, during the addition of the 1-Chloroisoquinoline substrate. Allowing the temperature to rise can lead to the formation of undesired isomers (e.g., the 5-nitro isomer) and potentially di-nitrated byproducts.[6]
-
Substrate Purity: Ensure the 1-Chloroisoquinoline from Stage 1 is pure. Impurities can react with the nitrating mixture, leading to a complex product profile and making purification exceedingly difficult.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: After the work-up, my product either doesn't precipitate or is an oily residue. When I try to purify it via column chromatography, I get poor separation. What are my options?
-
Answer: Halogenated nitroaromatic compounds can be challenging to purify due to their physical properties.
-
Isolation: If the product does not precipitate upon quenching in ice water, it must be extracted.[6] After neutralizing the acidic aqueous layer (e.g., with NaHCO₃ or NaOH solution), extract multiple times with a solvent like ethyl acetate or dichloromethane. The organic layers should be combined, washed with brine, dried, and concentrated.
-
Purification Strategy:
-
Column Chromatography: If direct chromatography is failing, try adjusting your solvent system. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar one (e.g., ethyl acetate) often provides better separation. Using a high-quality silica gel is also essential. A common eluent system for similar compounds is a mixture of ethyl acetate and petroleum ether.[2]
-
Recrystallization: This can be a highly effective alternative or final purification step. Experiment with different solvent systems. A good starting point would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then allow it to cool slowly. If it is too soluble, a two-solvent system (one solvent it's soluble in, one it's insoluble in) might be required.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for this synthesis?
-
A1: Both stages involve hazardous reagents.
-
Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety goggles, and face shield).
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Prepare the mixture in an ice bath and add reagents slowly. Any contact with organic materials can cause fire. Always wear acid-resistant gloves and full facial protection. The quenching process is also highly exothermic and must be done with extreme care.
-
-
-
Q2: How can I effectively monitor the progress of each reaction?
-
A2: Thin-Layer Chromatography (TLC) is the best method.[5] For each stage, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under a UV lamp. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
-
-
Q3: How do I confirm the identity and purity of my final product?
-
A3: A combination of analytical techniques is required for unambiguous confirmation.
-
Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard for assessing purity.[2][7]
-
Identity/Structure:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the aromatic proton environment and their coupling patterns, verifying the substitution pattern.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.[2] An ESI+ analysis should show a molecular ion peak at m/z 208.6 for C₉H₅ClN₂O₂.[8]
-
-
-
Section 4: Optimized Experimental Protocol
Disclaimer: This protocol is based on established procedures for analogous compounds and should be performed by a qualified chemist with appropriate safety measures in place.[2][5][9]
Stage 1: Synthesis of 1-Chloroisoquinoline
-
Materials:
-
Isoquinoline-N-oxide (10.0 g, 1.0 eq)
-
Phosphoryl chloride (POCl₃) (70 mL)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and an addition funnel, place the Isoquinoline-N-oxide.
-
Cool the flask in an ice bath. Slowly add the phosphoryl chloride dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105 °C) for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. Remove the excess POCl₃ via distillation under reduced pressure.
-
CAUTION: HIGHLY EXOTHERMIC. Carefully and slowly pour the resulting residue onto a large beaker of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford pure 1-Chloroisoquinoline.
-
Stage 2: Synthesis of this compound
-
Materials:
-
1-Chloroisoquinoline (5.0 g, 1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (25 mL)
-
Concentrated Nitric Acid (HNO₃) (5 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Ice
-
-
Procedure:
-
In a flask, cool the concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly add the concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes.
-
Dissolve the 1-Chloroisoquinoline in a minimal amount of sulfuric acid and cool it to 0 °C.
-
Slowly add the dissolved substrate to the nitrating mixture, maintaining the temperature between 0-5 °C.
-
Stir the reaction at this temperature for 2-3 hours. Monitor by TLC.
-
Once complete, carefully pour the reaction mixture onto crushed ice.
-
If a solid precipitates, filter it and wash thoroughly with cold water until the filtrate is neutral. If no solid forms, neutralize the solution with saturated sodium bicarbonate and extract with ethyl acetate (3 x 75 mL).
-
Dry the organic extracts over sodium sulfate, filter, and concentrate.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography to yield this compound.
-
Section 5: Reaction Optimization and Data Summary
Optimizing this synthesis requires balancing several competing factors. The table below summarizes the key parameters and their expected impact.
| Parameter | Stage | Range / Condition | Impact on Yield | Impact on Purity | Rationale |
| Temperature | 1: Chlorination | 100-110 °C | High Impact: Too low = incomplete reaction. | Minor | Drives the reaction to completion. |
| Temperature | 2: Nitration | 0-5 °C | High Impact: Too high = side reactions. | High Impact: Higher temps lead to isomer formation. | Controls the rate and selectivity of the electrophilic substitution.[4] |
| Reagent Purity | Both | Anhydrous/Fresh | High Impact: Impurities reduce yield. | High Impact: Leads to side products. | Ensures reagents are active and prevents unwanted side reactions. |
| Reaction Time | Both | TLC Monitored | High Impact: Too short = incomplete reaction. | Minor | Ensures maximum conversion of starting material. |
| Acid Ratio | 2: Nitration | ~5:1 (H₂SO₄:HNO₃) | Moderate | High Impact: Affects concentration of NO₂⁺. | Optimizes the generation of the nitronium ion for efficient nitration. |
Section 6: Reaction Mechanism Visualizations
Understanding the underlying mechanisms can aid in troubleshooting and optimization.
Caption: Simplified mechanism for the chlorination of Isoquinoline-N-Oxide with POCl₃.
Caption: Key steps of the Electrophilic Aromatic Substitution (EAS) mechanism for nitration.
References
- 1. This compound [myskinrecipes.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 244219-94-1 | UJA21994 [biosynth.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Reactivity of 1-Chloro-7-nitroisoquinoline
Welcome to the technical support center for 1-Chloro-7-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing common side reactions and troubleshooting experimental challenges. The following information is synthesized from established principles of organic chemistry and data from closely related analogues to provide a robust framework for your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive site on this compound is the carbon atom at the 1-position, which is bonded to the chlorine atom. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitrogen atom in the isoquinoline ring and the nitro group at the 7-position.
Q2: What are the most common side reactions observed when working with this compound?
Based on the reactivity of analogous compounds, the most probable side reactions include:
-
Hydrolysis: Reaction with water or hydroxide ions present in the reaction mixture can lead to the formation of 1-hydroxy-7-nitroisoquinoline.
-
Over-reaction with Amine Nucleophiles: When using primary or secondary amines as nucleophiles, there is a potential for the initial product (a secondary or tertiary amine) to act as a nucleophile itself, leading to the formation of quaternary ammonium salts or other complex mixtures.[1]
-
Side reactions involving the nitro group: Under certain reductive conditions, the nitro group can be reduced to an amino group, which can then undergo further reactions.
-
Formation of Homocoupling Products: In the context of palladium-catalyzed cross-coupling reactions, side products arising from the homocoupling of the starting material or the organometallic reagent can sometimes be observed.
Q3: How does the choice of base impact the reaction outcome?
The choice of base is critical and can significantly influence the prevalence of side reactions.
-
Strong, Nucleophilic Bases (e.g., NaOH, KOH): These should be used with caution as they can compete with the desired nucleophile and lead to the formation of the hydrolysis byproduct, 1-hydroxy-7-nitroisoquinoline.[2][3]
-
Non-Nucleophilic, Hindered Bases (e.g., DIEA, DBU): These are often preferred as they are less likely to compete with the primary nucleophile. They effectively act as proton scavengers to neutralize any acid generated during the reaction.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used in palladium-catalyzed cross-coupling reactions and can also be effective in SNAr reactions, particularly with more reactive nucleophiles.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substituted Product
A low yield of the target compound is a common challenge. The following troubleshooting steps can help identify and resolve the underlying issues.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Extend the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature, but be mindful of potential side reactions.- Ensure the nucleophile is of high purity and used in an appropriate stoichiometric excess. |
| Degradation of Starting Material or Product | - Strictly control the reaction temperature. Use an ice bath during the addition of reagents if the reaction is exothermic.- Minimize the reaction time once the starting material is consumed.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reactants or products are sensitive to air or moisture. |
| Suboptimal Solvent Choice | - Use a polar aprotic solvent (e.g., DMF, DMSO, NMP) to facilitate the SNAr reaction.- Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material. |
| Inefficient Nucleophile | - For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base to facilitate deprotonation.- If applicable, consider converting the nucleophile to a more reactive form (e.g., using a sodium or potassium salt). |
Issue 2: Presence of 1-Hydroxy-7-nitroisoquinoline as a Major Byproduct
The formation of the hydrolysis product indicates the presence of water or hydroxide ions in the reaction mixture.
Workflow for Preventing Hydrolysis:
References
Stability issues and proper storage of 1-Chloro-7-nitroisoquinoline
Welcome to the technical support resource for 1-Chloro-7-nitroisoquinoline (CAS No. 244219-94-1). This guide is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this versatile heterocyclic building block. As a compound utilized in reactions sensitive to substrate integrity, such as nucleophilic aromatic substitutions and cross-coupling reactions, maintaining its purity is paramount.[1] This document provides field-proven insights into potential stability issues and offers clear, actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound. Proactive adherence to these guidelines is the most effective way to prevent experimental failure.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the single most critical factor in maintaining the long-term stability of this reagent. The compound is sensitive to atmospheric conditions, particularly air and moisture.[2] To prevent degradation, it must be stored under a dry, inert atmosphere (e.g., Argon or Nitrogen). Keep the container tightly sealed and in a cool, dry, and well-ventilated area.[2][3][4] The recommended storage temperature is 2-8°C.[1]
Q2: Is this compound sensitive to light?
A2: While the primary documented sensitivity is to air, light sensitivity is a common characteristic for nitro-aromatic compounds.[2] As a precautionary measure, we recommend storing the product in an amber vial or in a dark location to minimize potential photodegradation.
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, as these can react with the nitro group and compromise the molecule's integrity.[2][3] Additionally, due to the reactivity of the chloro-substituent, contact with strong nucleophiles or bases should be avoided during storage.
Q4: The material arrived as a solid, but it appears to have melted in the lab. Is it still usable?
A4: The melting point of this compound is quite low, reported in the range of 31-36°C (87.8 - 96.8°F).[2][3] It is possible for the material to melt on a warm day or if stored improperly near a heat source. If the material is still white or off-white and has been properly sealed, it can be resolidified by cooling and used. However, if melting is accompanied by significant discoloration (see Troubleshooting Guide), the compound may have degraded.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound is an irritant. It can cause skin irritation and serious eye irritation.[2][3] Always handle this chemical in a well-ventilated area or a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[2][4][6] Avoid breathing dust.[2] Wash hands thoroughly after handling.[3]
Data Summary: Stability & Storage Parameters
The following table summarizes the critical parameters for ensuring the integrity of this compound.
| Parameter | Recommended Condition/Value | Rationale & Source(s) |
| Storage Temperature | 2-8°C | To maintain solid state and minimize thermal degradation.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | The compound is air and moisture sensitive; this prevents oxidative and hydrolytic degradation.[2][3] |
| Container | Tightly sealed, opaque or amber glass | Prevents exposure to air and moisture; protects from potential light degradation.[2][3][4] |
| Incompatible Materials | Strong oxidizing agents | To prevent unwanted side reactions.[2][3] |
| Appearance | White to Off-White Solid | The expected appearance of the pure, stable compound.[2][3] |
| Melting Point | 31 - 36 °C / 87.8 - 96.8 °F | A key physical property to verify purity. A broad or depressed range indicates impurities.[2][3] |
| Hazardous Decomposition | Nitrogen oxides (NOx), CO, CO₂, HCl gas | Formed upon thermal decomposition or significant degradation.[2][7] |
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving issues encountered during the use of this compound.
Issue 1: Unexpected Physical Appearance
-
Problem: The compound, which should be a white solid, appears yellow, brown, or as a dark, oily liquid.
-
Potential Cause: This is a strong indicator of chemical degradation. The yellow or brown color is often attributable to the formation of nitrogen oxides (NOx) resulting from the breakdown of the nitro group, a common degradation pathway for nitroaromatic compounds.[2][7] This is likely caused by prolonged exposure to air, moisture, or high temperatures.
-
Solution:
-
Do NOT Use: Do not proceed with your experiment using the discolored reagent. The presence of degradation products will lead to low yields, purification difficulties, and potentially failed reactions.
-
Verify Storage: Check the storage conditions of the vial. Was it sealed tightly? Was it stored under an inert atmosphere? Was it exposed to heat?
-
Procure Fresh Material: Discard the degraded material according to your institution's hazardous waste disposal protocols and obtain a fresh, unopened vial.[3][4]
-
Issue 2: Reaction Failure or Low Yield
-
Problem: A previously reliable nucleophilic substitution or cross-coupling reaction using this compound has failed or is giving significantly lower yields than expected.
-
Potential Cause: The most probable cause is the degradation of the starting material. If the chloro group at the 1-position has been hydrolyzed to a hydroxyl group due to moisture exposure, it will no longer be an effective leaving group for the desired reaction. The presence of other impurities from degradation can also interfere with catalysts or reagents.
-
Solution: Follow the troubleshooting workflow outlined below.
Troubleshooting Workflow for Reaction Failure
Caption: Troubleshooting workflow for reaction failure.
Experimental Protocols
Protocol 1: Proper Handling and Aliquoting
This protocol minimizes the risk of contaminating the bulk supply of the reagent.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Set up a dry, inert atmosphere in a glove box or by using a Schlenk line.
-
Once at room temperature, briefly open the container under the inert atmosphere.
-
Quickly weigh out the desired amount of reagent into a separate, dry, tared vial.
-
Backfill both the main stock container and the new vial with inert gas (e.g., Argon).
-
Tightly seal both containers. Wrap the cap of the main stock container with paraffin film for an extra barrier.
-
Return the main stock container to the recommended 2-8°C storage.[1]
-
The freshly aliquoted vial is now ready for use in your experiment.
Protocol 2: Assessing Compound Integrity via Melting Point
This quick QC check should be performed if you have any doubts about the reagent's quality.
-
Calibrate your melting point apparatus according to the manufacturer's instructions using a known standard.
-
Carefully pack a small amount of the this compound into a capillary tube.
-
Place the capillary tube in the apparatus.
-
Set a ramp rate of approximately 1-2°C per minute, starting from ~25°C.
-
Observe and record the temperature at which the solid first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).
-
Interpretation: A pure, stable sample will exhibit a sharp melting range within the established 31-36°C window.[2][3] A significantly depressed or broad (>3°C) melting range is indicative of impurities, likely from degradation.
References
Technical Support Center: Scaling Up the Synthesis of 1-Chloro-7-nitroisoquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-7-nitroisoquinoline. As a crucial intermediate in the development of bioactive molecules and complex heterocyclic systems, successfully scaling up its synthesis is often a critical step in the research and development pipeline.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up process, ensuring both efficiency and safety.
I. Core Synthesis Strategy & Mechanism
The most common and scalable synthesis of this compound typically involves a two-step process:
-
Nitration of Isoquinolin-1(2H)-one: The commercially available isoquinolin-1(2H)-one is first nitrated to produce 7-nitroisoquinolin-1(2H)-one.
-
Chlorination: The resulting nitro-intermediate is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.
Diagram of the Synthetic Workflow
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Step 1: Nitration of Isoquinolin-1(2H)-one
Q1: My nitration reaction is producing a significant amount of dinitro and other positional isomers. How can I improve the regioselectivity for the 7-position?
A1: Achieving high regioselectivity in the nitration of the isoquinoline ring system is a common challenge. Electrophilic substitution on the isoquinoline ring is sensitive to reaction conditions.[2][3]
-
Causality: The position of nitration is dictated by the electron density of the aromatic rings and the reaction kinetics. Overly harsh conditions (high temperatures, highly concentrated acids) can lead to a loss of selectivity and the formation of multiple isomers.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, during the addition of the nitrating agent. This helps to control the reaction rate and favor the thermodynamically more stable 7-nitro product.
-
Rate of Addition: Add the nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the solution of isoquinolin-1(2H)-one. A slow and controlled addition prevents localized overheating and reduces the formation of byproducts.
-
Solvent and Acid Choice: While a mixture of sulfuric acid and nitric acid is standard, the ratio can be optimized. Using a milder nitrating agent or a different solvent system could also be explored, though this may require significant process development.
-
Q2: I'm observing poor conversion of the starting material, even after extended reaction times. What could be the issue?
A2: Incomplete conversion during nitration can often be traced back to the quality of reagents or insufficient activation.
-
Causality: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its generation and stability are critical for driving the reaction to completion.
-
Troubleshooting & Optimization:
-
Reagent Quality: Ensure that the nitric and sulfuric acids are of high purity and appropriate concentration. The presence of excess water can quench the nitronium ion.
-
Stirring and Mixing: In a scaled-up reaction, inefficient mixing can lead to poor mass transfer, preventing the reagents from interacting effectively. Ensure that the stirring is vigorous enough to maintain a homogeneous reaction mixture.
-
Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the reaction progress. This will help determine the optimal reaction time and prevent premature workup.
-
Step 2: Chlorination of 7-Nitroisoquinolin-1(2H)-one
Q3: The chlorination with phosphorus oxychloride (POCl₃) is sluggish and gives low yields. How can I drive the reaction to completion?
A3: The conversion of the lactam (isoquinolin-1(2H)-one) to the corresponding chloride is a critical step that can be influenced by several factors.
-
Causality: This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The efficiency of this process depends on temperature and the removal of byproducts.
-
Troubleshooting & Optimization:
-
Temperature and Reflux: The reaction typically requires heating to reflux to proceed at a reasonable rate.[4] Ensure that the reaction temperature is maintained consistently.
-
Excess POCl₃: Using phosphorus oxychloride as both the reagent and the solvent is a common practice to ensure a high concentration of the chlorinating agent and drive the reaction to completion.
-
Removal of HCl Gas: The reaction generates hydrogen chloride (HCl) gas as a byproduct. In a large-scale setup, it is important to have an efficient system for venting this corrosive gas, as its buildup can inhibit the reaction.
-
Addition of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction. However, this should be carefully evaluated as it can also lead to side reactions.
-
Q4: During workup, I am getting a low yield of the final product, and a significant amount of starting material is recovered. What is causing this?
A4: A common issue during the workup of reactions involving phosphorus oxychloride is the incomplete quenching of the excess reagent, which can lead to the hydrolysis of the product back to the starting material.
-
Causality: this compound is susceptible to hydrolysis, especially in the presence of residual acidic species from the POCl₃ quench.
-
Troubleshooting & Optimization:
-
Careful Quenching: The reaction mixture should be cooled significantly before being slowly and carefully added to ice water or a mixture of ice and a mild base (e.g., sodium bicarbonate solution). This helps to control the exothermic reaction of POCl₃ with water and neutralize the resulting acids.
-
pH Adjustment: After quenching, the pH of the aqueous layer should be carefully adjusted to be neutral or slightly basic before extraction. This ensures that the product is in its free base form and minimizes hydrolysis.
-
Efficient Extraction: Use an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification Challenges
Q5: My final product is contaminated with a dark, tarry substance that is difficult to remove by standard column chromatography. What are my options?
A5: The formation of polymeric or tarry byproducts is a known issue in reactions conducted at high temperatures, especially with heterocyclic compounds.
-
Causality: High reaction temperatures and the presence of strong acids can lead to the degradation and polymerization of the starting materials and products.
-
Troubleshooting & Optimization:
-
Temperature Control: As mentioned earlier, precise temperature control during both the nitration and chlorination steps is crucial to minimize the formation of these byproducts.
-
Purification Strategy:
-
Trituration: Before attempting column chromatography, try triturating the crude product with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate or diethyl ether) to precipitate the desired product while leaving the impurities in the solution.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purifying the final product on a large scale.
-
-
III. Safety Considerations for Scale-Up
Scaling up the synthesis of this compound introduces significant safety challenges that must be addressed.
Handling of Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive and water-reactive substance.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), a lab coat, and eye protection (goggles and a face shield).[5][8]
-
Ventilation: All manipulations involving POCl₃ must be conducted in a well-ventilated fume hood.[5][8]
-
Reaction with Water: POCl₃ reacts violently with water, releasing heat and toxic gases such as hydrogen chloride.[7][9] Ensure that all glassware is dry and that the reaction is protected from moisture.
-
Emergency Preparedness: Have an emergency plan in place for spills and exposures. Eyewash stations and safety showers should be readily accessible.[5][6][9]
Nitration Reaction
The use of concentrated nitric and sulfuric acids presents a significant hazard.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.
-
Corrosive Nature: Both acids are highly corrosive. Handle them with appropriate care and PPE.
General Scale-Up Safety
-
Thermal Hazard Analysis: Before scaling up, it is advisable to perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reactions.[10]
-
Process Control: Implement robust process controls for temperature, pressure, and reagent addition rates.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
IV. Experimental Protocol: Lab Scale Synthesis
This protocol provides a starting point for the synthesis of this compound. It should be optimized for your specific laboratory conditions before scaling up.
Step 1: Synthesis of 7-Nitroisoquinolin-1(2H)-one
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, add isoquinolin-1(2H)-one (5.0 g, 34.4 mmol) portion-wise, maintaining the temperature below 10°C.
-
Once the starting material is fully dissolved, add a pre-cooled mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (3.0 mL, 71.2 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 7-nitroisoquinolin-1(2H)-one as a solid.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 7-nitroisoquinolin-1(2H)-one (4.0 g, 21.0 mmol) to phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (150 g) with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford this compound.
Diagram of the Laboratory Workflow
Caption: Detailed workflow for the lab-scale synthesis of this compound.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₅ClN₂O₂ | 208.60 | 244219-94-1 |
| 7-Nitroisoquinolin-1(2H)-one | C₉H₆N₂O₃ | 190.16 | 20141-83-7 |
VI. Concluding Remarks
The successful scale-up of the synthesis of this compound is achievable through careful control of reaction parameters, a thorough understanding of the underlying chemical principles, and a steadfast commitment to safety. This guide provides a framework for troubleshooting common issues and optimizing the process. However, it is imperative that all procedures are adapted and validated for the specific conditions and equipment of your laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. uop.edu.pk [uop.edu.pk]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. my.airliquide.com [my.airliquide.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. Optimizing Laboratory Development Of Synthesis To Reduce Isolation Steps Improve Yields [pharmaceuticalonline.com]
- 11. capotchem.com [capotchem.com]
- 12. This compound | 244219-94-1 [chemicalbook.com]
- 13. chemscene.com [chemscene.com]
Challenges in the regioselective synthesis of 1-Chloro-7-nitroisoquinoline
Welcome to the technical support center for the regioselective synthesis of 1-Chloro-7-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. This compound serves as a crucial building block in the development of bioactive molecules, including potential antimicrobial, antiviral, or anticancer agents.[1] Its structure, however, presents significant regiochemical challenges that can lead to low yields, difficult purifications, and reaction failures.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in mechanistic principles and field-proven experience.
Synthetic Strategy: The Core Challenge of Regioselectivity
The primary difficulty in synthesizing this compound lies in directing two different substituents to specific, and electronically non-intuitive, positions on the isoquinoline core. A naive approach of sequential electrophilic nitration and chlorination of isoquinoline is destined to fail.
-
Electrophilic Nitration: Under typical nitrating conditions (HNO₃/H₂SO₄), the isoquinoline nitrogen is protonated. This creates a powerful deactivating effect on the entire heterocyclic system, particularly the pyridine ring. Electrophilic attack, therefore, occurs on the less deactivated benzene ring, yielding a mixture of 5-nitro- and 8-nitroisoquinoline.[2][3] The desired 7-nitro isomer is not significantly formed.
-
Chlorination: Introducing a chlorine atom selectively at the C1 position is also non-trivial. The C1 position is electron-deficient and thus susceptible to nucleophilic, not electrophilic, attack.
Therefore, a successful synthesis requires a more nuanced strategy, typically involving either building the ring with the required substitution pattern or using activating strategies to overcome the inherent reactivity of the isoquinoline nucleus.
Below is a workflow outlining the strategic decisions required for this synthesis.
Caption: Decision workflow for synthesizing this compound.
Troubleshooting Guide & FAQs
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: My nitration of isoquinoline is giving a mixture of isomers, and I can't isolate the 7-nitro product. Why is this happening?
Answer: This is an expected outcome based on the fundamental principles of electrophilic aromatic substitution on heterocyclic systems.
-
Causality (The "Why"): In the presence of strong acids like H₂SO₄ (a component of nitrating mixture), the basic nitrogen atom of isoquinoline is protonated to form the isoquinolinium cation. This positive charge strongly deactivates the pyridine ring towards electrophilic attack. The benzene ring is also deactivated by the adjacent positive charge, but less so than the pyridine ring. Electrophilic substitution will therefore occur on the benzene ring at the positions least deactivated, which are C5 and C8. You are observing the kinetically favored products of electrophilic attack on the isoquinolinium ion.[3]
-
Troubleshooting & Solution:
-
Abandon Direct Nitration: Do not attempt to synthesize the 7-nitro isomer by direct nitration of isoquinoline. The yields will be negligible, and the subsequent separation from the 5- and 8-isomers is exceptionally difficult due to their similar physical properties.
-
Alternative Starting Material: The most logical approach is to begin with a precursor that already contains the nitrogen functionality at the desired position. A common strategy is to perform a ring-closing reaction, such as the Bischler-Napieralski or Pictet-Spengler synthesis, using a substituted phenethylamine that will place the nitro group at the correct position in the final isoquinoline ring.[4][5] However, see Issue #2 below for critical caveats to this approach.
-
Dehydrogenation: If you successfully synthesize 7-nitro-3,4-dihydroisoquinoline via a cyclization reaction, the final aromatization step can be achieved by dehydrogenation using a catalyst like Pd/C.[6]
-
Issue 2: My Bischler-Napieralski reaction to form a 7-nitro-dihydroisoquinoline is failing. I see only starting material or decomposition.
Answer: This is a classic challenge when applying the Bischler-Napieralski reaction to deactivated systems.
-
Causality (The "Why"): The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[5][7] The key step involves the cyclization of a β-arylethylamide onto the aromatic ring. This cyclization requires an electron-rich aromatic ring to attack the electrophilic iminium-type intermediate. A nitro group (NO₂) is a powerful electron-withdrawing group that strongly deactivates the aromatic ring, making the intramolecular electrophilic attack extremely difficult or impossible under standard conditions (e.g., POCl₃ or P₂O₅).[8][9]
-
Troubleshooting & Solution:
-
Modify the Reagents: For substrates lacking electron-donating groups, using stronger dehydrating conditions, such as phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), can sometimes force the reaction to proceed, though yields may still be low.[8]
-
Change the Synthetic Order: A more robust strategy is to perform the Bischler-Napieralski reaction before nitration. Synthesize the dihydroisoquinoline ring first using an unsubstituted or an electron-donating group-substituted β-phenylethylamide. After the isoquinoline core is formed and aromatized, you can then perform the nitration. While this re-introduces the regioselectivity problem, it can be solved if other directing groups are present.
-
Consider an Alternative Cyclization: The Pictet-Spengler reaction, which can proceed under milder conditions if the aromatic ring has electron-donating substituents, might be an alternative for creating the core tetrahydroisoquinoline structure, which can then be oxidized.[10][11]
-
Issue 3: I have 7-nitroisoquinoline, but my attempts to chlorinate it at the C1 position are inefficient.
Answer: The C1 position of isoquinoline is electron-deficient and not susceptible to direct electrophilic chlorination. A nucleophilic approach is required, and this necessitates activation of the C1 position.
-
Causality (The "Why"): The nitrogen atom in the pyridine ring withdraws electron density, making C1 a prime target for nucleophilic attack, not electrophilic attack. To add a chloride (a nucleophile in the context of a Sandmeyer reaction or a component of POCl₃), the C1 position must be made even more electrophilic or the reaction must proceed through a different mechanism.
-
Troubleshooting & Solution: The N-Oxide Strategy This is the most reliable and widely used method for introducing a chlorine atom at the C1 position of isoquinolines.[12]
-
N-Oxide Formation: Treat the 7-nitroisoquinoline with an oxidizing agent (e.g., m-CPBA or H₂O₂) to form 7-nitroisoquinoline-N-oxide. The N-oxide functionality activates the C1 position towards nucleophilic attack.[13][14]
-
Chlorination with POCl₃: Gently refluxing the N-oxide with phosphoryl chloride (POCl₃) results in the clean formation of this compound. The mechanism involves the attack of the N-oxide oxygen on the phosphorus atom, followed by the addition of a chloride ion at C1 and subsequent elimination to restore aromaticity.[12]
-
Caption: C1-Chlorination via the N-Oxide Activation Strategy.
Issue 4: How can I effectively purify the final this compound from reaction byproducts and starting materials?
Answer: Purification can be challenging due to the similar polarities of isoquinoline derivatives. A multi-step approach is often necessary.
-
Troubleshooting & Solution:
-
Aqueous Workup: After quenching the reaction (e.g., pouring the POCl₃ reaction mixture carefully onto ice), neutralize the acidic solution with a base like Na₂CO₃ or NaOH to a neutral or slightly basic pH.[15] Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Column Chromatography: This is the most common method. Use silica gel with a gradient elution system, typically starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate.[12][15] Monitor the separation by TLC.
-
Recrystallization: If chromatography does not yield sufficient purity, recrystallization can be effective. Try solvents of varying polarity such as ethanol, isopropanol, or mixtures like EtOAc/hexanes.
-
Acid/Base Purification: For stubborn impurities, consider dissolving the crude product in dilute HCl. The basic isoquinoline nitrogen will be protonated, forming a water-soluble hydrochloride salt. Insoluble, non-basic impurities can be filtered off or removed by washing with an organic solvent. Then, re-basify the aqueous layer and extract the purified free-base product. This technique is adapted from methods used for similar heterocyclic compounds.[16]
-
Detailed Protocol: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide
This protocol, adapted from established literature procedures, illustrates the key C1-chlorination step.[12] The synthesis of the 7-nitroisoquinoline-N-oxide precursor would be the preceding step.
| Reagent/Parameter | Quantity/Value | Purpose/Notes |
| Starting Material | 7-Nitroisoquinoline-N-Oxide | 1.0 eq |
| Reagent/Solvent | Phosphoryl chloride (POCl₃) | ~10 volumes |
| Temperature | 105 °C | Reaction Temperature |
| Reaction Time | Overnight (or until TLC indicates completion) | |
| Workup | Ice water, DCM or EtOAc, Na₂SO₄ | Quench, Extraction, Drying |
| Purification | Silica Gel Column Chromatography | Eluent: EtOAc/Petroleum Ether |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-nitroisoquinoline-N-oxide (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully and slowly add phosphoryl chloride (POCl₃, approx. 10 volumes relative to the starting material). The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 105 °C and allow it to reflux overnight. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool. Remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: CAUTION: This step is highly exothermic and must be done slowly and with vigorous stirring in an ice bath. Carefully pour the cooled residue onto a large amount of crushed ice.
-
Extraction: Once the quench is complete, neutralize the aqueous solution with a solid or saturated aqueous solution of sodium carbonate until the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent to yield pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 16. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Chloro-7-nitroisoquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-7-nitroisoquinoline. Herein, we provide a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical intermediate. Our focus is to deliver scientifically sound, field-proven insights to ensure the isolation of high-purity material, a crucial step for the successful advancement of drug discovery and development programs.
I. Understanding the Chemistry: Common Impurities in this compound Synthesis
The synthesis of this compound typically involves the nitration of 1-chloroisoquinoline. While seemingly straightforward, this electrophilic aromatic substitution can lead to a variety of impurities that complicate downstream applications. A thorough understanding of these potential byproducts is the first step toward developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The primary impurities arise from the nitration reaction itself and potential side reactions. These can be categorized as follows:
-
Positional Isomers: The nitration of 1-chloroisoquinoline can yield other isomers in addition to the desired 7-nitro product. The most probable isomeric impurities are 1-chloro-5-nitroisoquinoline and 1-chloro-8-nitroisoquinoline .[1] The formation of these isomers is dictated by the directing effects of the chloro substituent and the nitrogen atom in the isoquinoline ring system.[2]
-
Over-nitration Products: Under harsh reaction conditions (e.g., high temperature or excess nitrating agent), dinitro-isomers can be formed.[1][3]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of residual 1-chloroisoquinoline .[1]
-
Hydrolysis Byproduct: The presence of water in the reaction medium, especially under strong acidic conditions, can lead to the hydrolysis of the chloro group, forming 1-hydroxy-7-nitroisoquinoline .[4][5]
Q2: How do the properties of these impurities affect purification?
A2: The primary challenge in purifying this compound lies in the similar physicochemical properties of the positional isomers. These isomers often exhibit comparable polarities and solubilities, making their separation by standard techniques like recrystallization and column chromatography difficult. The other impurities, such as the starting material, over-nitrated products, and the hydrolysis byproduct, generally have more distinct polarities, facilitating their removal.
II. Troubleshooting Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low Purity After Recrystallization | Co-crystallization of Isomers: The chosen solvent system may not effectively differentiate between the desired product and its positional isomers. | Solvent Screening: A systematic screening of recrystallization solvents is crucial. Consider solvent mixtures to fine-tune polarity.[6][7][8] Common solvent systems for nitroaromatic compounds include ethanol, ethyl acetate/hexanes, and toluene.[6][9] Controlled Cooling: Slow, controlled cooling can promote the formation of purer crystals.[10] |
| Incomplete Removal of Other Impurities: The solubility profile of other impurities in the chosen solvent may be similar to the product. | Pre-purification: Consider a preliminary purification step, such as a simple filtration through a silica plug, to remove highly polar or non-polar impurities before recrystallization. | |
| Poor Separation of Isomers by Column Chromatography | Suboptimal Mobile Phase: The eluent may not have the correct polarity to resolve the isomers. | Gradient Elution: Employing a shallow gradient of a more polar solvent can enhance the separation of closely eluting compounds.[11] Solvent System Optimization: Experiment with different solvent systems. For normal-phase chromatography, mixtures of hexanes or heptane with ethyl acetate or dichloromethane are common starting points.[8] |
| Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity for the isomers. | Alternative Stationary Phases: Consider using different stationary phases, such as alumina or functionalized silica gels (e.g., phenyl or cyano phases), which can offer different selectivities for aromatic and nitro compounds.[11][12] | |
| Presence of 1-hydroxy-7-nitroisoquinoline in the Final Product | Hydrolysis During Work-up: The use of aqueous work-up procedures under acidic or basic conditions can promote hydrolysis of the chloro group.[4][13] | Anhydrous Work-up: Whenever possible, use non-aqueous work-up procedures. Neutralization: If an aqueous work-up is necessary, ensure the solution is neutralized promptly to minimize the duration of exposure to acidic or basic conditions. |
III. Experimental Protocols
The following protocols are provided as a starting point for the purification of this compound and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Recrystallization
This protocol is designed to remove impurities with significantly different solubilities from the desired product.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/heptane) at room temperature and at the solvent's boiling point.[6][7]
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[10]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the chosen hot solvent to the crude this compound until it is fully dissolved. Use the minimum amount of solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this process.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Flash Column Chromatography
This protocol is intended for the separation of positional isomers and other impurities with similar polarities.
-
Stationary Phase and Column Packing:
-
Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often most effective for separating isomers.[11]
-
The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
IV. Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantifying the purity of this compound and detecting isomeric impurities.
-
Method Parameters (Starting Point):
-
Column: A C18 reversed-phase column is a good starting point. For challenging separations of isomers, phenyl or pentafluorophenyl (PFP) stationary phases may offer better selectivity.[11][12]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[14]
-
Detection: UV detection at a wavelength where the compound and its impurities have significant absorbance (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to identify and quantify impurities.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the isoquinoline ring. The presence of impurities will be indicated by additional signals.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule and can help to confirm the identity of the product and any impurities.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the product and to identify impurities based on their mass-to-charge ratio. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.[15]
V. Data Summary and Visualization
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Polarity |
| This compound | C₉H₅ClN₂O₂ | 208.60 | Moderate |
| 1-chloro-5-nitroisoquinoline | C₉H₅ClN₂O₂ | 208.60 | Moderate |
| 1-chloro-8-nitroisoquinoline | C₉H₅ClN₂O₂ | 208.60 | Moderate |
| 1-chloroisoquinoline | C₉H₆ClN | 163.60 | Low |
| 1-hydroxy-7-nitroisoquinoline | C₉H₆N₂O₃ | 190.16 | High |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. esisresearch.org [esisresearch.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1-Chloro-7-nitroisoquinoline using NMR and X-ray Crystallography
Guide Objective: This document provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction for the unambiguous structural confirmation of 1-chloro-7-nitroisoquinoline. It is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization. The guide delves into the causality behind experimental choices, presents self-validating protocols, and offers comparative data to support methodological decisions.
Introduction
This compound is a key heterocyclic building block used in organic synthesis for the development of novel pharmaceutical and agrochemical agents.[1] Its specific substitution pattern dictates its reactivity and, ultimately, the biological activity of its derivatives.[2] Therefore, unambiguous confirmation of the substituent positions—the chloro group at C1 and the nitro group at C7—is a critical checkpoint in any synthetic campaign. Relying on a single analytical technique can introduce ambiguity. This guide presents a synergistic approach, leveraging the strengths of both NMR spectroscopy for in-solution structural mapping and X-ray crystallography for definitive solid-state confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Probing the Molecular Skeleton in Solution
Rationale & Experimental Causality
NMR spectroscopy is the primary and most accessible method for elucidating the covalent framework of a molecule in the solution state. For a substituted aromatic system like this compound, ¹H and ¹³C NMR provide a detailed "fingerprint" based on the electronic environment of each nucleus.
Why it's the first choice:
-
Connectivity Information: Through-bond scalar couplings (J-couplings) in ¹H NMR reveal proton-proton adjacencies, which is crucial for piecing together the aromatic spin systems.
-
Electronic Effects: The chemical shift of each proton and carbon is highly sensitive to the electron-withdrawing or -donating effects of nearby substituents. The potent electron-withdrawing nature of the nitro (NO₂) group and the inductive effect of the chlorine (Cl) atom and the ring nitrogen are expected to cause significant and predictable shifts in the spectra, aiding in positional assignment.
-
Non-destructive & Fast: NMR is a non-destructive technique that requires only a few milligrams of material and can yield high-quality data relatively quickly.[3]
Experimental Protocol: NMR Data Acquisition
This protocol is designed to be self-validating by ensuring sample purity, appropriate solvent selection, and proper instrument calibration.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound solid. The material should be free of residual solvents from synthesis, which can be ensured by drying under high vacuum for several hours.[4]
-
Transfer the solid to a clean, dry NMR tube.
-
-
Solvent Selection & Dissolution:
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Causality: CDCl₃ is a common choice for many organic compounds due to its excellent dissolving power and relatively simple residual solvent signal (~7.26 ppm).[5] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable polar alternative (~2.50 ppm).[5][6] The choice of solvent is critical as it must dissolve the analyte without interfering with its signals.[7][8]
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a ¹H NMR spectrum, typically over a range of 0-12 ppm. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum, typically over a range of 0-200 ppm.
-
(Optional but Recommended) If assignments from 1D spectra are ambiguous, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to definitively link the proton and carbon skeletons.[9]
-
Data Analysis & Interpretation
The key to confirming the 1,7-substitution pattern lies in analyzing the chemical shifts and coupling patterns of the six aromatic protons. The isoquinoline ring system is divided into two rings: the pyridine ring (containing the nitrogen) and the benzene ring.
Expected ¹H NMR Spectral Data (in CDCl₃, 300-500 MHz)
| Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-3 | ~7.6 | d | ~5.5 | Doublet due to coupling with H-4. Located on the pyridine ring. |
| H-4 | ~8.2 | d | ~5.5 | Coupled to H-3. Deshielded by proximity to the ring nitrogen. |
| H-5 | ~8.3 | d | ~9.0 | Part of the benzenoid ring. Deshielded by the nitro group's anisotropic effect. |
| H-6 | ~7.8 | t | ~8.0 | Triplet from coupling to H-5 and H-8. |
| H-8 | ~8.8 | d | ~2.0 | Deshielded due to being ortho to the strongly electron-withdrawing nitro group. Small doublet coupling to H-6. |
Note: The exact chemical shifts can vary based on solvent and concentration. The pattern of doublets, triplets, and their coupling constants are the most critical identifiers.
Expected ¹³C NMR Spectral Data (in CDCl₃, 75-125 MHz)
| Carbon | Expected δ (ppm) | Rationale for Assignment |
| C-1 | ~152 | Attached to chlorine, significantly deshielded. |
| C-3 | ~122 | Standard aromatic CH. |
| C-4 | ~145 | Deshielded by adjacent ring nitrogen. |
| C-4a | ~128 | Quaternary carbon at the ring junction. |
| C-5 | ~125 | Aromatic CH. |
| C-6 | ~129 | Aromatic CH. |
| C-7 | ~148 | Attached to the nitro group, strongly deshielded. |
| C-8 | ~120 | Aromatic CH ortho to the nitro group. |
| C-8a | ~136 | Quaternary carbon at the ring junction. |
Part 2: Single-Crystal X-ray Diffraction — The Definitive Solid-State Structure
Rationale & Experimental Causality
While NMR provides an averaged structure in solution, single-crystal X-ray diffraction provides the absolute, unambiguous atomic arrangement in the solid state.[3] It is considered the "gold standard" for structural proof.
Why it's the definitive method:
-
Absolute Connectivity: It generates a 3D map of electron density, directly revealing which atoms are bonded to each other and confirming the precise positions of the chloro (C1) and nitro (C7) groups.[10]
-
Geometric Parameters: It provides highly accurate bond lengths, bond angles, and torsion angles.
-
Supramolecular Information: It reveals how molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking.[11]
Experimental Protocol: From Sample to Structure
The most critical and often challenging step is growing a single, high-quality crystal suitable for diffraction.[12]
-
Crystal Growth (Slow Evaporation):
-
Dissolve a small amount of purified this compound in a minimum amount of a suitable solvent (e.g., ethyl acetate, toluene, or a mixture like dichloromethane/hexanes) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.[13]
-
Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[13]
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks in an undisturbed, vibration-free location.[14]
-
Causality: Slow solvent removal is crucial. If evaporation is too fast, a polycrystalline powder will precipitate. Slow growth allows molecules to organize into a single, well-ordered lattice, which is required for a high-quality diffraction pattern.[15]
-
-
Crystal Selection and Mounting:
-
Once suitable crystals have formed (typically 0.1-0.3 mm in size with sharp edges and clear faces), select a single, defect-free crystal under a microscope.
-
Mount the crystal on a goniometer head for placement in the X-ray beam.
-
-
Data Collection:
-
Place the mounted crystal on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and protect the crystal from radiation damage.
-
An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a detector collects the pattern of diffracted X-rays.[10]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed using specialized software.
-
An initial electron density map is calculated, from which a preliminary molecular structure is built.
-
This model is then refined against the experimental data until the calculated and observed diffraction patterns match closely. The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined small molecule structure.
-
Data Analysis & Interpretation
The output of a successful X-ray experiment is a crystallographic information file (CIF), which contains the precise 3D coordinates of every atom. This provides irrefutable evidence of the molecular structure.
Key Crystallographic Parameters for Confirmation
| Parameter | Expected Result for this compound | Significance |
| Connectivity | C1 bonded to Cl; C7 bonded to N of NO₂ | Direct, visual confirmation of the isomeric structure. |
| Bond Lengths | C-Cl: ~1.74 Å; C-N (nitro): ~1.47 Å | Confirms the nature of the chemical bonds. |
| Planarity | The isoquinoline ring system is largely planar | As expected for an aromatic heterocyclic system. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell. |
This data can be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) for verification.[16][17][18]
Part 3: Comparative Analysis & Conclusion
Both NMR and X-ray crystallography are powerful techniques, but they provide different and complementary information. The choice between them depends on the specific question being asked, sample availability, and the required level of certainty.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. NMR 溶劑 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. egpat.com [egpat.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. How To [chem.rochester.edu]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. journals.iucr.org [journals.iucr.org]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. Search - Access Structures [ccdc.cam.ac.uk]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Senior Application Scientist's Guide to Purity Assessment of 1-Chloro-7-nitroisoquinoline: A Comparative Analysis of HPLC and GC-MS
For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is a non-negotiable cornerstone of scientific rigor. The integrity of experimental data and the safety of downstream applications hinge on the accurate characterization of starting materials and intermediates. 1-Chloro-7-nitroisoquinoline, a key heterocyclic building block in the synthesis of diverse pharmacologically active molecules, is no exception.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of potential drug candidates.
This comprehensive guide offers an in-depth comparison of two instrumental titans of chemical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity assessment of this compound. Moving beyond a mere recitation of protocols, this document delves into the causal reasoning behind methodological choices, providing a framework for robust, self-validating analytical strategies.
The Analytical Dichotomy: HPLC vs. GC-MS for a Polar, Heterocyclic Intermediate
The selection of an appropriate analytical technique is fundamentally dictated by the physicochemical properties of the analyte.[2] this compound (C₉H₅ClN₂O₂, MW: 208.6 g/mol ) is a polar, heterocyclic aromatic compound.[3] This inherent polarity and its likely limited volatility make it an interesting case study for comparing HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds in a liquid sample.[4] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a primary candidate for the analysis of this compound.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is a highly efficient separation technique designed for volatile and thermally stable compounds.[5] While the parent molecule may have limited volatility, GC-MS excels at identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.[6]
The choice between these two methods is not a matter of superiority, but of strategic application to obtain a comprehensive purity profile.[6]
Comparative Overview of HPLC and GC-MS for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for this compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection.[7] | HPLC is the primary choice for the parent compound due to its polarity and likely thermal lability. GC-MS is ideal for volatile impurities. |
| Analyte Suitability | Non-volatile, thermally unstable, polar, and ionic compounds.[6] | Volatile and thermally stable compounds.[6] | This compound is well-suited for HPLC. GC-MS is better for potential volatile synthetic byproducts. |
| Primary Use Case | Quantitative purity determination and detection of non-volatile and isomeric impurities. | Identification and quantification of volatile impurities and residual solvents.[7] | A dual-method approach provides a complete purity picture. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., acetonitrile/water).[7] | Dissolution in a volatile solvent (e.g., dichloromethane).[7] | Both methods feature straightforward sample preparation. |
| Impurity Identification | Tentative identification by UV spectrum and retention time. Definitive identification requires a mass spectrometry detector (LC-MS).[8] | High-confidence identification through mass spectral library matching.[8] | GC-MS provides superior identification for amenable compounds. |
Experimental Protocols: A Framework for Self-Validating Purity Assessment
The following protocols are presented not as rigid instructions, but as a robust starting point for method development and validation. The trustworthiness of any analytical method lies in its ability to be validated for its intended purpose.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Non-Volatile Impurities
This method is designed for the precise quantification of this compound and the detection of potential non-volatile impurities, including positional isomers which are common in the synthesis of substituted quinolines and isoquinolines.[9]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol
-
Instrumentation and Column:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier providing good elution strength for a wide range of compounds.
-
Gradient Elution: A gradient is recommended to ensure elution of both the main compound and any potential impurities with differing polarities. A typical starting point would be a linear gradient from 30% B to 90% B over 20 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra to aid in peak purity assessment.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
-
-
Data Analysis and Trustworthiness:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Self-Validation: Peak purity can be assessed using a DAD by comparing the UV spectra across the peak. A consistent spectrum indicates a pure compound, whereas variations suggest the presence of a co-eluting impurity. The use of a certified reference standard is crucial for definitive identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
This protocol is designed to identify and quantify volatile impurities, such as residual solvents from the synthesis and purification process, and to confirm the identity of the main component if it is sufficiently volatile and thermally stable.[7]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
-
Instrumentation and Column:
-
GC-MS system with a capillary column.
-
A low-to-mid polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is a versatile choice for separating a wide range of semi-volatile organic compounds.[8]
-
-
Carrier Gas and Flow Rate:
-
Carrier Gas: Helium (99.999% purity).
-
Flow Rate: 1.0 mL/min (constant flow mode).
-
-
GC Parameters:
-
Injection Volume: 1 µL. A splitless injection is often used for trace analysis, but a split injection (e.g., 50:1) may be necessary if the sample concentration is high to avoid overloading the column.
-
Injector Temperature: 280°C. This temperature should be high enough to ensure rapid vaporization of the sample without causing thermal degradation.
-
Oven Temperature Program: An initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes. This program allows for the separation of volatile solvents at the beginning of the run, followed by the elution of less volatile components.[7]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust ionization technique that produces reproducible mass spectra, which are essential for library matching.
-
Mass Range: 40-500 m/z. This range will cover the molecular ion of the target compound and most potential impurities.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation:
-
Dissolve the sample in a high-purity volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
-
Data Analysis and Trustworthiness:
-
Self-Validation: Impurities are identified by comparing their acquired mass spectra with those in a reference library, such as the NIST (National Institute of Standards and Technology) database. A high match factor provides a high degree of confidence in the identification. The identity of the main peak can also be confirmed by its mass spectrum. Quantification is based on the relative peak area.
-
Synthesizing the Data: A Holistic Approach to Purity Assessment
Neither HPLC nor GC-MS alone can provide a complete picture of the purity of this compound. The most robust and trustworthy approach is to utilize both techniques in a complementary fashion.
-
HPLC will provide the primary quantitative purity value (e.g., 99.5% by area) and detect any non-volatile or thermally sensitive impurities, such as isomers or degradation products.
-
GC-MS will identify and quantify any volatile or semi-volatile impurities, such as residual solvents (e.g., dichloromethane, ethyl acetate) or byproducts from the synthesis.
By combining the results from both analyses, a comprehensive Certificate of Analysis can be generated, providing a high-confidence assessment of the material's purity and impurity profile. This dual-methodology approach embodies the principles of scientific integrity, ensuring that researchers and developers are working with a well-characterized and reliable chemical entity.
References
- 1. This compound [myskinrecipes.com]
- 2. openaccessebooks.com [openaccessebooks.com]
- 3. This compound | 244219-94-1 | UJA21994 [biosynth.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 1-Chloro-7-nitroisoquinoline and Its Isomers in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Halogenated nitroisoquinolines are privileged scaffolds in medicinal chemistry, serving as versatile precursors for a wide array of functionalized derivatives. However, not all isomers exhibit the same reactivity. This guide provides an in-depth comparison of the reactivity of 1-chloro-7-nitroisoquinoline with its constitutional isomers, focusing on Nucleophilic Aromatic Substitution (SNAr). We will dissect the underlying electronic principles that govern their reactivity, present a framework for predicting their behavior, and provide a detailed experimental protocol for validation.
Theoretical Framework: The SNAr Mechanism and the Decisive Role of the Nitro Group
The reactivity of chloronitroisoquinolines with nucleophiles is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination pathway.[1]
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate. This intermediate is known as a Meisenheimer complex.[2]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).
The rate-determining step is typically the formation of the Meisenheimer complex.[3] Consequently, the substrate's reactivity is determined by the stability of this intermediate. This stability is profoundly influenced by two key factors:
-
Electron-Withdrawing Groups (EWGs): The presence of strongly electron-withdrawing groups, such as the nitro (–NO₂) group, is essential. These groups delocalize the negative charge of the Meisenheimer complex, lowering the activation energy and accelerating the reaction.[4][5]
-
Positional Effects: The activating effect of an EWG is only pronounced when it is positioned ortho or para to the leaving group.[5] This specific positioning allows the negative charge to be delocalized directly onto the EWG through resonance, providing substantial stabilization. A meta-positioned EWG offers minimal resonance stabilization and therefore does not significantly activate the ring for SNAr.
The isoquinoline ring system itself contains a nitrogen atom, which acts as a heteroatom-based electron-withdrawing group, inherently activating the ring towards nucleophilic attack, particularly at the C1 position.[6] The addition of a nitro group further modulates this reactivity based on its location.
Comparative Reactivity Analysis of Isomers
To compare the reactivity of this compound with its isomers, we must analyze the position of the nitro group relative to the C1-chloro substituent. The key isomers for comparison are 1-chloro-5-nitroisoquinoline and 1-chloro-8-nitroisoquinoline.
1-Chloro-5-nitroisoquinoline: The Most Reactive Isomer
In 1-chloro-5-nitroisoquinoline, the nitro group is at the C5 position. This position is para to the C1 carbon. When a nucleophile attacks C1, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electron-withdrawing nitro group through resonance. This provides a high degree of stabilization, significantly lowering the activation energy for the reaction.
The resonance structures show the negative charge being shared by the carbons of the aromatic ring and, crucially, by the oxygen atoms of the nitro group. This extensive delocalization makes the intermediate relatively stable and easy to form.
This compound: An Isomer of Intermediate Reactivity
For this compound, the nitro group is at the C7 position. This position is neither ortho nor para to the C1 position. It is in a meta-like relationship within the benzenoid ring relative to the fusion point, and its ability to stabilize a negative charge at C1 via resonance is indirect and less effective. While the nitro group still exerts a strong inductive electron-withdrawing effect, it cannot participate in the direct resonance delocalization of the negative charge from the C1 position. The stabilization of the Meisenheimer complex is therefore considerably weaker than in the 5-nitro isomer.
Other Isomers (e.g., 1-Chloro-8-nitroisoquinoline)
In 1-chloro-8-nitroisoquinoline, the nitro group is in a position peri to the C1 carbon. While it is on the same ring, it does not have a direct ortho or para relationship that allows for effective resonance stabilization of the Meisenheimer complex formed at C1. Its reactivity is therefore predicted to be lower than that of the 5-nitro isomer.
Predicted Reactivity Order
Based on the principles of Meisenheimer complex stabilization, the predicted order of reactivity towards nucleophilic aromatic substitution at the C1 position is:
1-Chloro-5-nitroisoquinoline > this compound ≈ 1-Chloro-8-nitroisoquinoline
The 5-nitro isomer is unequivocally the most reactive due to the powerful para resonance effect. The 7-nitro and 8-nitro isomers are expected to be significantly less reactive, with their reactivity being driven primarily by inductive effects rather than the more potent resonance stabilization.
| Isomer | Position of -NO₂ relative to C1-Cl | Activating Effect | Predicted Relative Reactivity |
| 1-Chloro-5-nitroisoquinoline | para | Strong Resonance + Inductive | Highest |
| This compound | meta-like | Inductive only (weak resonance) | Low |
| 1-Chloro-8-nitroisoquinoline | peri | Inductive only (weak resonance) | Low |
Experimental Protocol: A Self-Validating Comparison of Reactivity
To empirically validate the predicted reactivity, a parallel experiment can be conducted. This protocol describes the amination of 1-chloro-5-nitroisoquinoline and this compound with a model amine, benzylamine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare the rates of consumption of the starting materials.
Objective: To compare the rate of SNAr reaction for 1-chloro-5-nitroisoquinoline and this compound under identical conditions.
Materials:
-
1-chloro-5-nitroisoquinoline
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc) and Hexanes for TLC and column chromatography
-
Standard laboratory glassware, magnetic stirrers, heating mantles
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
Set up two identical round-bottom flasks (e.g., 25 mL), each equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
To Flask A, add 1-chloro-5-nitroisoquinoline (e.g., 209 mg, 1.0 mmol).
-
To Flask B, add this compound (e.g., 209 mg, 1.0 mmol).
-
To each flask, add anhydrous potassium carbonate (e.g., 276 mg, 2.0 mmol) and anhydrous DMF (10 mL).
-
-
Reagent Addition:
-
To each flask, add benzylamine (e.g., 115 µL, 1.05 mmol) via syringe. The slight excess of the nucleophile ensures the reaction proceeds efficiently.
-
-
Reaction Execution and Monitoring:
-
Place both flasks in a pre-heated oil bath set to a specific temperature (e.g., 80 °C). Start stirring simultaneously.
-
Monitor the progress of both reactions by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Spot the starting material and the reaction mixture from each flask on the same TLC plate to allow for direct comparison. The product, an amino-substituted isoquinoline, will have a different Rf value than the starting material.
-
Causality Check: The disappearance of the starting material spot in Flask A is expected to be significantly faster than in Flask B, providing a direct visual confirmation of its higher reactivity.
-
-
Work-up and Analysis (after completion or a set time):
-
Cool the reaction mixtures to room temperature.
-
Pour each mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Characterize the products (e.g., ¹H NMR, ¹³C NMR, MS) to confirm their identity and determine the yield for each reaction. The yield after a fixed reaction time serves as a quantitative measure of relative reactivity.
-
Conclusion
While this compound is a valuable synthetic intermediate, its reactivity in SNAr reactions is fundamentally limited by the meta-like position of its activating nitro group. In contrast, 1-chloro-5-nitroisoquinoline stands out as a significantly more reactive substrate due to the ability of its para-nitro group to directly stabilize the key Meisenheimer complex intermediate through resonance. This difference is not trivial; it has direct implications for reaction conditions, with the more reactive 5-nitro isomer often requiring lower temperatures, shorter reaction times, and potentially offering a broader substrate scope with less reactive nucleophiles. For drug development professionals, understanding this structure-activity relationship is paramount for designing efficient, scalable, and robust synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Synthesis: 1-Chloro-7-nitroisoquinoline vs. 1-Bromo-7-nitroisoquinoline
Executive Summary
In the synthesis of novel therapeutics and functional materials, the 7-nitroisoquinoline scaffold is a critical building block. The choice of the halogen at the C1 position—chlorine versus bromine—is a pivotal decision that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, data-supported comparison of 1-chloro-7-nitroisoquinoline and 1-bromo-7-nitroisoquinoline. While the bromo-derivative is generally more reactive, enabling milder conditions and higher yields in palladium-catalyzed cross-coupling reactions, recent advancements in ligand technology have rendered the more cost-effective chloro-analog a viable and often preferred substrate for large-scale applications. The selection is therefore a strategic choice based on a trade-off between intrinsic reactivity and economic viability.
Introduction: The Halogen's Decisive Role
The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. The 7-nitro-substituted variant, in particular, offers a versatile handle for further functionalization, often through the reduction of the nitro group to an amine. The C1 position is highly activated towards substitution, making 1-halo-7-nitroisoquinolines key intermediates for introducing molecular diversity.
This guide focuses on the comparative utility of 1-chloro- and 1-bromo-7-nitroisoquinoline in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The fundamental differences in their performance are rooted in the intrinsic properties of the carbon-halogen bond.
The Underlying Chemistry: Why Reactivity Differs
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2][3] This hierarchy is a direct consequence of two key physicochemical properties that influence the rate-determining step of the catalytic cycle: oxidative addition.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required for the palladium(0) catalyst to insert into the C-Br bond, leading to a faster oxidative addition step.[1]
-
Oxidative Addition Kinetics: The oxidative addition of an aryl halide to a Pd(0) center is the crucial first step in most cross-coupling cycles.[4] The rate of this step is significantly faster for aryl bromides than for aryl chlorides.[1][5] This is not only due to the lower BDE but also the greater polarizability of the C-Br bond, which facilitates the initial interaction with the electron-rich metal center.[1]
While these factors predict superior reactivity for the bromo-compound, the electron-withdrawing nature of the nitro group and the isoquinoline ring nitrogen deactivates the C-X bond, making both substrates relatively challenging. However, this deactivation also makes the C1 position susceptible to Nucleophilic Aromatic Substitution (SNAr), where the reactivity trends can be more nuanced.
Comparative Performance in Palladium-Catalyzed Cross-Coupling
The true test of these building blocks lies in their performance in key synthetic transformations. The following sections provide comparative data and insights, extrapolated from established principles and reactions with structurally similar heteroaryl halides.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures. Here, the reactivity difference between the chloro- and bromo-substrates is pronounced.
General Observation: 1-Bromo-7-nitroisoquinoline consistently provides higher yields under milder conditions (lower temperatures, shorter reaction times) compared to its chloro-analog.[6][7] To achieve comparable yields with this compound, more advanced and forcing conditions are necessary. This involves the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) that are designed to accelerate the sluggish oxidative addition of the C-Cl bond.[8][9][10]
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Parameter | 1-Bromo-7-nitroisoquinoline | This compound | Rationale for Differences |
| Substrate | 1-Bromo-7-nitroisoquinoline | This compound | C-Br bond is weaker and more reactive.[1] |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Standard precursors are often sufficient for bromides. |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | Chlorides require more electron-rich and bulky ligands to promote oxidative addition.[10] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Stronger bases like K₃PO₄ are often needed for less reactive chlorides.[10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Solvent choice is often optimized for catalyst and base solubility. |
| Temperature | 90 °C | 110 °C | Higher energy input is required to overcome the activation barrier for C-Cl bond cleavage. |
| Time | 6 hours | 18 hours | Slower oxidative addition leads to longer reaction times. |
| Typical Yield | ~92% | ~85% | The intrinsic reactivity of the bromide generally leads to higher efficiency. |
Note: The data presented is illustrative and serves to highlight the general performance trends. Optimal conditions are substrate-dependent and require empirical validation.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the go-to method for synthesizing aryl amines.[11] Similar to the Suzuki coupling, the reactivity trend holds, necessitating distinct catalytic systems for the two substrates.
General Observation: The C-N coupling of 1-bromo-7-nitroisoquinoline can often be achieved with a wider range of catalyst systems and weaker bases. The chloro-analog typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) and highly active biarylphosphine ligands to achieve efficient conversion.[7][12]
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Parameter | 1-Bromo-7-nitroisoquinoline | This compound | Rationale for Differences |
| Substrate | 1-Bromo-7-nitroisoquinoline | This compound | The C-Cl bond is stronger and less reactive in oxidative addition.[13] |
| Pd Precursor | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Both are common, but precatalyst choice can be crucial for chlorides. |
| Ligand | Xantphos (3 mol%) | RuPhos (4 mol%) | Bulky, electron-rich ligands are essential for activating the C-Cl bond. |
| Base | Cs₂CO₃ (1.5 equiv) | NaOt-Bu (1.4 equiv) | A stronger base is required to facilitate the deprotonation of the amine and promote the catalytic cycle for the less reactive chloride.[7] |
| Solvent | Toluene | Dioxane | Solvent choice can influence catalyst stability and reaction rate. |
| Temperature | 100 °C | 110-120 °C | More thermal energy is needed to drive the reaction with the chloro-substrate. |
| Time | 12 hours | 24 hours | The slower catalytic turnover for chlorides necessitates longer reaction times. |
| Typical Yield | ~88% | ~80% | Higher efficiency is typically observed with the more reactive bromide. |
Note: The data presented is illustrative. Optimization is recommended for each specific amine coupling partner.
Visualization of Key Mechanistic Steps
To better understand the fundamental difference in reactivity, we can visualize the catalytic cycles and the decision-making process for substrate selection.
The Palladium Cross-Coupling Catalytic Cycle
The diagram below illustrates a generalized catalytic cycle for the Suzuki-Miyaura reaction. The critical oxidative addition step, where the reactivity of the C-X bond is paramount, is highlighted.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Workflow for Reagent Selection
The choice between the chloro- and bromo-reagent is a strategic one. This workflow helps guide the decision based on project priorities.
Caption: Decision workflow for selecting the optimal C1-halide.
Detailed Experimental Protocols
The following protocols are generalized starting points for the synthesis of 1-aryl and 1-amino-7-nitroisoquinolines. Note: These reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 5.1: Suzuki-Miyaura Coupling of this compound
-
Reagent Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting: Seal the vessel, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene, sufficient to make a ~0.1 M solution).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 5.2: Buchwald-Hartwig Amination of 1-Bromo-7-nitroisoquinoline
-
Reagent Setup: To an oven-dried Schlenk tube, add 1-bromo-7-nitroisoquinoline (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., Xantphos, 3 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reactant Addition: Add the amine (1.2 equiv) followed by anhydrous solvent (e.g., toluene, sufficient to make a ~0.2 M solution) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress.
-
Workup: After completion (typically 8-16 hours), cool the mixture to room temperature. Dilute with a suitable solvent like dichloromethane and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between this compound and 1-bromo-7-nitroisoquinoline is a classic case of balancing reactivity with cost.
-
1-Bromo-7-nitroisoquinoline is the substrate of choice for rapid synthesis, discovery chemistry, and situations where maximizing yield under mild conditions is paramount. Its higher intrinsic reactivity translates to shorter reaction times, lower catalyst loadings, and a broader tolerance for less optimized catalyst systems.
-
This compound is the preferred substrate for large-scale, process chemistry, and cost-driven projects. While it requires more forcing conditions and highly specialized (and often more expensive) catalyst systems, the significantly lower cost of the starting material can lead to substantial economic advantages at scale. The development of a robust process using the chloro-analog is a highly desirable goal in industrial drug development.
Ultimately, the optimal choice is context-dependent. For bench-scale research and the rapid generation of analogs, the reliability and high performance of the bromo-derivative make it the superior starting point. For process development and manufacturing, the economic incentive to develop a process with the chloro-derivative is compelling and justifies the additional investment in optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
The Strategic Advantage of 1-Chloro-7-nitroisoquinoline in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry, the selection of foundational scaffolds is a critical determinant of success in any drug discovery campaign. The isoquinoline core, a privileged structure, is the backbone of numerous biologically active compounds, from natural alkaloids to synthetic therapeutics.[1] Among the vast array of functionalized isoquinolines, 1-Chloro-7-nitroisoquinoline has emerged as a particularly advantageous building block. This guide provides an in-depth comparison of this compound with alternative scaffolds, supported by established chemical principles and experimental data, to elucidate its strategic value for researchers, scientists, and drug development professionals.
The Decisive Role of Electronic Activation in Synthesis
The primary advantage of this compound lies in its heightened reactivity towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of diverse compound libraries.[2][3] This enhanced reactivity is a direct consequence of the potent electron-withdrawing nature of the nitro group (—NO₂) positioned at the 7-position of the isoquinoline ring.
From a mechanistic standpoint, SNAr reactions proceed via a two-step addition-elimination pathway. The rate-determining step is the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at the 1-position).[4] The presence of the nitro group significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[2]
Diagram 1: General Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: A generalized workflow for the synthesis of isoquinoline derivatives via SNAr.
| Parameter | This compound | 1-Chloroisoquinoline (without -NO₂ group) | Advantage |
| Reactivity in SNAr | High | Low to Moderate | Faster reaction times, milder conditions, and potentially higher yields. |
| Required Conditions | Lower temperatures, weaker bases may suffice. | Higher temperatures, stronger bases often necessary. | Greater functional group tolerance and energy efficiency. |
| Scope of Nucleophiles | Broad (amines, thiols, alkoxides, etc.) | More limited to stronger nucleophiles. | Increased diversity in accessible chemical space. |
This enhanced reactivity is not merely a matter of convenience; it has profound implications for the efficiency and cost-effectiveness of a synthetic campaign. The ability to conduct reactions under milder conditions preserves sensitive functional groups elsewhere in the molecule, reducing the need for complex protecting group strategies.
Application in the Synthesis of Kinase Inhibitors
The isoquinoline scaffold is a well-established pharmacophore in the development of protein kinase inhibitors, a critical class of therapeutics, particularly in oncology.[1] Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The strategic functionalization of this core is paramount for achieving potency and selectivity.
This compound serves as an excellent starting point for the synthesis of such inhibitors. The chloro group at the 1-position can be displaced by various amines to install side chains that can interact with specific residues in the kinase active site. Subsequently, the nitro group at the 7-position can be readily reduced to an amine, providing a handle for further diversification, for instance, through amide bond formation or sulfonylation. This step-wise functionalization allows for the systematic exploration of the structure-activity relationship (SAR).
Diagram 2: Pathway to Kinase Inhibitor Scaffolds
Caption: A synthetic pathway from this compound to potential kinase inhibitors.
While specific IC₅₀ data for kinase inhibitors derived directly from this compound in a comparative context is sparse, we can draw parallels from related structures. For instance, studies on pyrazolo[3,4-g]isoquinolines have shown that nitro-substituted analogs exhibit potent inhibition of kinases like Haspin, with IC₅₀ values in the nanomolar range.[5] In one study, the nitro-containing compounds 1b and 1c were potent Haspin inhibitors with IC₅₀ values of 57 nM and 66 nM, respectively.[5] This highlights the potential of the nitro-isoquinoline scaffold in generating highly active compounds.
| Compound Class | Target Kinase | Reported IC₅₀ Values | Reference |
| Pyrazolo[3,4-g]isoquinoline (nitro analogs) | Haspin | 57 nM - 66 nM | [5] |
| Pyrrolo[2,1-a]isoquinoline derivatives | T790M/L858R mutant EGFR | 31.8 nM | [6] |
| 4-Morpholino-2-phenylquinazolines | PI3K p110alpha | 2.0 nM | [7] |
| Isoquinoline-based ROCK inhibitors | ROCK1/ROCK2 | 1 nM - 10.7 µM | [8] |
This data, while not a direct comparison, underscores the value of the isoquinoline core and its substituted analogs in achieving high-potency kinase inhibition. The synthetic accessibility and opportunities for diversification offered by this compound make it a highly attractive starting material for accessing such potent molecules.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 mmol)
-
Amine of choice (1.2 mmol)
-
Solvent (e.g., Ethanol, DMF, or Dioxane; 10 mL)
-
Base (e.g., K₂CO₃ or Et₃N; 1.5 mmol, if necessary)
-
Round-bottom flask
-
Reflux condenser or sealed vessel
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the chosen solvent (10 mL).
-
Stir the mixture at room temperature until the starting material is dissolved.
-
Add the amine (1.2 mmol) and the base (if required) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to a temperature between 80-120 °C, with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol outlines a standard procedure for the reduction of a nitroisoquinoline derivative.
Materials:
-
7-Nitroisoquinoline derivative (1.0 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol)
-
Ethyl acetate (EtOAc) (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, suspend the 7-nitroisoquinoline derivative (1.0 mmol) in ethyl acetate (20 mL).
-
Add stannous chloride dihydrate (5.0 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the mixture (caution: gas evolution).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-aminoisoquinoline derivative, which can be purified further if necessary.
Conclusion
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Halogenated Nitroisoquinolines in Catalysis: Synthesis, Application, and Performance
For researchers, medicinal chemists, and professionals in drug development, the quest for novel catalytic systems with enhanced efficiency, selectivity, and broader substrate scope is perpetual. Halogenated nitroisoquinolines represent a promising, yet underexplored, class of compounds whose unique electronic and steric properties make them intriguing candidates for various catalytic applications. This guide provides a comprehensive comparative analysis of these compounds, grounded in established chemical principles and supported by representative experimental data, to illuminate their potential in catalysis.
Introduction: The Catalytic Promise of Halogenated Nitroisoquinolines
The isoquinoline scaffold is a privileged structure in numerous biologically active compounds and functional materials. The introduction of a halogen atom (F, Cl, Br, I) and a nitro group (-NO₂) onto this scaffold creates a molecule with distinct electronic characteristics. The strongly electron-withdrawing nature of the nitro group can significantly influence the reactivity of the isoquinoline ring system, while the halogen atom provides a reactive handle for cross-coupling reactions or modulates the electronic properties of the molecule when incorporated into a catalyst's ligand framework.
The interplay between the type of halogen, its position, and the location of the nitro group offers a tunable platform for designing catalysts with tailored properties. This guide will delve into the synthesis of these compounds and their comparative performance in two major areas of catalysis: palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation.
Synthesis of Halogenated Nitroisoquinolines
The synthesis of halogenated nitroisoquinolines typically involves multi-step sequences. A common strategy is the nitration of a commercially available halogenated isoquinoline. The regioselectivity of the nitration is directed by the existing halogen substituent and the inherent reactivity of the isoquinoline nucleus. For instance, nitration of 1-chloroisoquinoline can yield a mixture of nitro-substituted products, from which the desired isomer can be isolated.
Alternatively, a nitroisoquinoline can be subjected to halogenation. The position of the incoming halogen is directed by the nitro group and the reaction conditions. Achieving specific substitution patterns often requires careful selection of synthetic routes and purification techniques.
Halogenated Nitroisoquinolines in Cross-Coupling Reactions
Halogenated nitroisoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are fundamental for the construction of C-C bonds in modern organic synthesis.
Comparative Analysis of Reactivity
Effect of the Halogen: The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[1] This trend is attributed to the decreasing bond dissociation energy from C-Cl to C-I, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, an iodo-nitroisoquinoline is expected to be more reactive and require milder reaction conditions than its bromo or chloro counterparts. While chloroarenes are often less reactive, the development of specialized ligands and catalyst systems has enabled their efficient use in cross-coupling.[2]
Effect of the Nitro Group's Position: The strongly electron-withdrawing nitro group can significantly impact the reactivity of the C-X bond. When the nitro group is positioned ortho or para to the halogen, it enhances the electrophilicity of the carbon atom bearing the halogen, making it more susceptible to oxidative addition by the palladium catalyst. This can lead to higher reaction rates and yields. Conversely, a meta-positioned nitro group will have a less pronounced electronic effect on the C-X bond.
Data Presentation: Suzuki-Miyaura and Sonogashira Couplings
While direct, side-by-side comparative data for a series of halogenated nitroisoquinolines is scarce in the literature, we can present representative data from analogous systems to illustrate the expected performance. The following tables summarize typical conditions and yields for Suzuki-Miyaura and Sonogashira couplings of related halogenated heterocycles.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Halogenated Heterocycles
| Entry | Halogenated Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Chloro-3,6-dimethoxyisoquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |
| 2 | 5-Bromophthalide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 |
| 3 | 4-Iodopyridine | 3-Tolylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 85 | >95 |
Data is illustrative and based on protocols for structurally similar compounds.[2]
Table 2: Representative Data for Sonogashira Coupling of Halogenated Heterocycles
| Entry | Halogenated Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-isoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | ~89 |
| 2 | 4-Iodotoluene | 1-Heptyne | Pd(PPh₃)₄ / CuI | Triethylamine | DMF | 60 | ~92 |
| 3 | 3-Chloropyridine | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | ~80 |
Data is illustrative and based on established Sonogashira coupling protocols.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the halogenated nitroisoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent system (e.g., a mixture of toluene and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand if required.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a solution of the halogenated nitroisoquinoline (1.0 mmol) in an appropriate solvent (e.g., THF or DMF) in a reaction vessel, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.025 mmol).[3]
-
Add the amine base (e.g., triethylamine or diisopropylamine, ~5.0 mmol).[3]
-
Degas the mixture by bubbling an inert gas through the solution.
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed (as monitored by TLC).
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Halogenated Nitroisoquinolines in Asymmetric Catalysis
Chiral derivatives of halogenated nitroisoquinolines have the potential to serve as effective ligands in asymmetric catalysis, particularly in transition metal-catalyzed reactions like asymmetric hydrogenation. The isoquinoline backbone provides a rigid scaffold for the construction of chiral environments around a metal center.
Comparative Analysis of Ligand Effects
The electronic properties of the halogen and nitro substituents can significantly influence the performance of a chiral ligand.
-
Electronic Tuning: The electron-withdrawing nitro group can decrease the electron density on the coordinating atom of the ligand (e.g., a phosphine or nitrogen atom attached to the isoquinoline ring). This can affect the electronic properties of the metal center, potentially enhancing its catalytic activity. The nature of the halogen (F, Cl, Br, I) can also fine-tune these electronic effects through inductive and resonance effects.
-
Steric Influence: The size of the halogen atom can impart steric hindrance that may influence the enantioselectivity of the reaction by creating a more defined chiral pocket around the catalyst's active site.
By systematically varying the halogen and the position of the nitro group, a library of ligands with finely tuned steric and electronic properties can be developed to optimize both the reactivity and enantioselectivity for a specific asymmetric transformation.
Data Presentation: Asymmetric Hydrogenation
The following table presents representative data for the asymmetric hydrogenation of a prochiral ketone using a chiral ligand based on a heterocyclic scaffold, illustrating the high enantioselectivities that can be achieved.
Table 3: Representative Data for Asymmetric Hydrogenation
| Entry | Substrate | Catalyst / Chiral Ligand | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | Acetophenone | [Rh(COD)Cl]₂ / (S,S)-Et-DuPhos | Methanol | 10 | 25 | >99 | 95 |
| 2 | Methyl acetoacetate | Ru(OAc)₂[(R)-BINAP] | Ethanol | 50 | 50 | >99 | 99 |
| 3 | 2-Methylquinoline | [Ir(COD)Cl]₂ / Chiral N,P Ligand | Dichloromethane | 50 | 25 | >99 | 92 |
Data is illustrative and based on established asymmetric hydrogenation protocols with various chiral ligands.[5]
Experimental Protocol
Protocol 3: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
-
In a glovebox, charge a pressure-resistant reaction vessel with the chiral ligand (e.g., a derivative of a halogenated nitroisoquinoline, 0.011 mmol) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol).
-
Add a degassed solvent (e.g., methanol, 5 mL).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst.
-
Add the prochiral substrate (e.g., acetophenone, 1.0 mmol).
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10 bar) and stir the reaction mixture at a constant temperature (e.g., 25 °C).
-
After the reaction is complete (typically monitored by GC or HPLC), carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
Mandatory Visualization
Caption: Principle of asymmetric induction using a chiral catalyst.
Conclusion and Future Outlook
Halogenated nitroisoquinolines offer a versatile and tunable platform for applications in catalysis. Their utility as substrates in cross-coupling reactions is governed by the predictable reactivity of the carbon-halogen bond, which can be modulated by the electronic influence of the nitro group. As chiral ligands, they present an exciting opportunity for the development of novel asymmetric catalysts with finely tuned steric and electronic properties.
While this guide has provided a comparative framework based on established chemical principles and analogous systems, there is a clear need for further research to systematically evaluate the catalytic performance of a broad range of halogenated nitroisoquinolines. Such studies would undoubtedly uncover new catalytic systems with superior activity and selectivity, further expanding the synthetic chemist's toolbox for the construction of complex molecules relevant to the pharmaceutical and materials science industries.
References
A Comparative Guide to the Structure-Activity Relationship of 1-Chloro-7-nitroisoquinoline Analogs in Anticancer Drug Discovery
In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of specific substituents onto this core can profoundly modulate its pharmacological profile, offering a fertile ground for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-Chloro-7-nitroisoquinoline analogs, a class of compounds with emerging potential in anticancer research. By dissecting the interplay between chemical structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants for potency and selectivity, supported by experimental data and detailed protocols.
The this compound Scaffold: A Platform for Anticancer Innovation
The this compound core represents a promising starting point for the design of novel anticancer agents. The presence of a chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of a diverse range of functional groups. This enables the systematic exploration of chemical space to optimize biological activity. The nitro group at the 7-position, an electron-withdrawing moiety, significantly influences the electronic properties of the isoquinoline ring system and has been implicated in the biological activity of various heterocyclic compounds, including their potential to induce apoptosis in cancer cells.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
While comprehensive SAR studies on a broad library of this compound analogs are still emerging, we can construct a cogent model by synthesizing data from studies on structurally related isoquinoline and quinoline derivatives. The following sections will compare the influence of various substituents at the 1-position on the antiproliferative activity of the 7-nitroisoquinoline core.
Impact of Substituents at the 1-Position on Antiproliferative Activity
The chlorine atom at the 1-position of the this compound scaffold is a key site for modification. Its replacement with various nucleophiles can dramatically alter the compound's biological profile.
Table 1: Comparative in vitro Antiproliferative Activity of 1-Substituted-7-nitroisoquinoline Analogs
| Compound ID | R-Group (at position 1) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -Cl | MCF-7 (Breast) | > 50 | Hypothetical |
| 1b | -NH-(CH2)2-N(CH3)2 | MCF-7 (Breast) | 15.2 | Inferred |
| 1c | -O-(CH2)2-OH | MCF-7 (Breast) | 28.5 | Inferred |
| 1d | -S-phenyl | MCF-7 (Breast) | 8.9 | Inferred |
| 1e | Hydrazinyl | A549 (Lung) | 12.4 | Inferred |
Note: The data presented in this table is a synthesis of findings from related quinoline and isoquinoline studies to illustrate potential SAR trends and should be considered illustrative.
From this comparative data, several key SAR insights can be drawn:
-
Amino and Thioether Linkages: The introduction of aminoalkyl and arylthio substituents at the 1-position appears to be favorable for antiproliferative activity compared to the parent chloro-compound. This suggests that these moieties may be involved in crucial interactions with the biological target.
-
Effect of Alkoxy Groups: Simple alkoxy groups, such as a hydroxyethoxy substituent, seem to confer moderate activity. The nature of the alkoxy chain and its terminal functional group are likely to be important for optimizing potency.
-
Hydrazine Moiety: The presence of a hydrazinyl group at the 1-position also demonstrates notable antiproliferative effects, highlighting another promising avenue for derivatization.
Potential Mechanisms of Action: Targeting Key Cellular Pathways
The anticancer activity of this compound analogs is likely to be multifactorial, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and death.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Studies on related nitro-substituted heterocyclic compounds have shown that the nitro group can play a crucial role in this process. It is hypothesized that the 7-nitro group on the isoquinoline scaffold can be bioreduced to reactive intermediates that induce oxidative stress, leading to DNA damage and the activation of apoptotic cascades. The accumulation of cells in the sub-G1 phase of the cell cycle, as observed in flow cytometry analysis of treated cancer cells, is a strong indicator of apoptosis.
Enzyme Inhibition
Many isoquinoline and quinoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression. Potential targets for this compound analogs include:
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition leads to DNA strand breaks and cell death.
-
Kinases: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Inhibition of kinases such as those in the PI3K/Akt/mTOR pathway can halt cell growth and proliferation.
The following diagram illustrates a potential signaling pathway leading to apoptosis that could be targeted by these analogs.
Caption: Potential mechanism of apoptosis induction by this compound analogs.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and for a key biological assay.
Synthesis of 1-Substituted-7-nitroisoquinoline Analogs
The synthesis of 1-substituted-7-nitroisoquinoline analogs typically proceeds via nucleophilic aromatic substitution (SNAr) of the starting material, this compound.
General Workflow for Synthesis:
Caption: General workflow for the synthesis of 1-substituted-7-nitroisoquinoline analogs.
Step-by-Step Protocol for the Synthesis of an Amino-Substituted Analog:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-amino-7-nitroisoquinoline analog.
-
Characterization: Confirm the structure of the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
General Workflow for MTT Assay:
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
Future Directions and Concluding Remarks
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The preliminary SAR insights discussed in this guide highlight the importance of substitutions at the 1-position. Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of analogs to establish a more comprehensive SAR. This should include variations in the length and nature of linkers, as well as the incorporation of different heterocyclic and aromatic moieties. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The combination of targeted synthesis, robust biological evaluation, and in-depth mechanistic studies will undoubtedly pave the way for the clinical translation of this promising class of compounds.
A Comparative Guide to Alternative Reagents for 1-Chloro-7-nitroisoquinoline in Key Synthetic Transformations
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. The isoquinoline core, a prominent motif in numerous biologically active compounds, often requires precise chemical manipulation. 1-Chloro-7-nitroisoquinoline serves as a valuable building block, offering a handle for nucleophilic substitution and a latent amino group via reduction of the nitro functionality.[1] However, the inherent reactivity of the C-Cl bond and the specific electronic nature of this substrate necessitate a careful consideration of alternative reagents to optimize reaction outcomes.
This guide provides a comparative analysis of alternative reagents to this compound for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Role and Reactivity Profile of this compound
This compound is a bifunctional reagent. The chlorine atom at the 1-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 7-position, which is para to the chloro substituent. This positional relationship is crucial as it allows for the resonance stabilization of the negatively charged Meisenheimer intermediate formed during SNAr, thereby lowering the activation energy of the reaction.[2][3]
However, in the context of palladium-catalyzed cross-coupling reactions, the strength of the C-Cl bond presents a significant kinetic barrier to the initial oxidative addition step, which is often rate-limiting.[4] This typically necessitates the use of more forcing reaction conditions, including higher temperatures and specialized, electron-rich, bulky phosphine ligands, compared to its bromo or iodo counterparts.[4][5]
I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Leaving Groups
The SNAr reaction is a cornerstone for the introduction of heteroatom nucleophiles onto aromatic rings. The general mechanism is a two-step addition-elimination process.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
For SNAr reactions, the primary alternative to this compound is its bromo-analogue, 1-bromo-7-nitroisoquinoline . The choice between these two reagents hinges on a delicate balance between two competing factors: the electronegativity of the halogen and its ability to act as a leaving group.
-
Electronegativity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. This makes the carbon atom more electrophilic and susceptible to initial nucleophilic attack.
-
Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion.
While the initial attack may be favored for the chloro-derivative, the rate-determining step can be the expulsion of the leaving group. In many cases, the superior leaving group ability of bromide leads to faster overall reaction rates.[4]
Comparative Performance in Amination
Let's consider the reaction with a common nucleophile, benzylamine.
| Substrate | Conditions | Time (h) | Yield (%) |
| This compound | Benzylamine (2 eq), K₂CO₃ (2 eq), DMF, 100 °C | 12 | 78 |
| 1-Bromo-7-nitroisoquinoline | Benzylamine (2 eq), K₂CO₃ (2 eq), DMF, 100 °C | 6 | 92 |
This is representative data based on established principles of SNAr reactivity.
The data clearly indicates that under identical conditions, the bromo-analogue provides a higher yield in a shorter reaction time, highlighting its superior performance in this SNAr transformation.
Experimental Protocol: Amination of 1-Bromo-7-nitroisoquinoline
Materials:
-
1-Bromo-7-nitroisoquinoline (1.0 eq)
-
Benzylamine (2.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask, add 1-bromo-7-nitroisoquinoline and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe, followed by the addition of benzylamine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-7-nitroisoquinolin-1-amine.
II. Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. Here, the reactivity trend of the leaving group is unequivocally I > Br > OTf >> Cl.[6] This is due to the bond dissociation energies, where the weaker C-Br and C-I bonds are more readily cleaved in the oxidative addition step.[4]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)-C(sp²) bonds.[7] When using this compound, specialized catalyst systems are required to overcome the high activation barrier of the C-Cl bond.[8][9]
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.[10]
Alternative Reagent: 1-Bromo-7-nitroisoquinoline
The use of 1-bromo-7-nitroisoquinoline allows for significantly milder reaction conditions, lower catalyst loadings, and often, higher yields.
Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 110 | 18 | 75 |
| 1-Bromo-7-nitroisoquinoline | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 85 | 4 | 95 |
This is representative data based on established principles of Suzuki-Miyaura coupling reactivity.[4][10]
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11][12] Similar to the Suzuki coupling, the C-Cl bond of this compound requires highly active catalyst systems.[11]
Alternative Reagent: 1-Bromo-7-nitroisoquinoline
Again, the bromo-analogue offers a more reactive handle for this transformation, enabling the use of less specialized catalysts and milder conditions.[4]
Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | 110 | 24 | 80 |
| 1-Bromo-7-nitroisoquinoline | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | 90 | 8 | 94 |
This is representative data based on established principles of Buchwald-Hartwig amination.[4][11]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-7-nitroisoquinoline
Materials:
-
1-Bromo-7-nitroisoquinoline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
In a Schlenk flask, combine 1-bromo-7-nitroisoquinoline, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with Argon three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of Argon.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 7-nitro-1-phenylisoquinoline.
C. Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is also sensitive to the nature of the halide, with aryl chlorides being the least reactive.[14]
Alternative Reagent: 1-Bromo-7-nitroisoquinoline
The bromo-derivative is expected to undergo Sonogashira coupling under much milder conditions.
Comparative Performance in Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Cs₂CO₃ | Et₃N | 120 | 24 | 65 |
| 1-Bromo-7-nitroisoquinoline | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Et₃N | 50 | 6 | 91 |
This is representative data based on established principles of Sonogashira coupling.[13][14]
Conclusion: A Strategic Choice of Reagent
The selection of an appropriate starting material is a critical decision in the design of any synthetic route. While this compound is a viable substrate for a range of chemical transformations, its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, often necessitates the use of specialized and costly catalyst systems and more demanding reaction conditions.
For both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions, 1-bromo-7-nitroisoquinoline consistently emerges as a superior alternative. Its enhanced reactivity, stemming from the weaker C-Br bond, translates to:
-
Milder Reaction Conditions: Lower temperatures and less aggressive bases can be employed.
-
Shorter Reaction Times: Increased reaction rates lead to improved throughput.
-
Higher Yields: More efficient conversions result in better overall process efficiency.
-
Broader Catalyst Scope: Less specialized and more common palladium catalysts can often be used.
Therefore, for researchers and drug development professionals aiming to construct complex molecules based on the 7-nitroisoquinoline scaffold, the use of 1-bromo-7-nitroisoquinoline is highly recommended for achieving more efficient, robust, and scalable synthetic routes.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Chloro-7-nitroisoquinoline Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the most viable synthetic pathways for obtaining 1-Chloro-7-nitroisoquinoline, a key intermediate in the development of various bioactive molecules.[1][2] By objectively analyzing synthetic efficiency through key performance metrics, this document aims to equip researchers with the necessary information to make informed decisions for laboratory-scale synthesis and process development.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a chloro group at the 1-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the nitro group at the 7-position can be readily reduced to an amino group, opening avenues for further derivatization. This substitution pattern makes it a crucial precursor for the synthesis of a diverse range of compounds with potential therapeutic applications.
Proposed Synthetic Pathways: An Overview
Two primary retrosynthetic strategies for the synthesis of this compound are considered the most practical. The first involves the construction of the 7-nitroisoquinolin-1(2H)-one core followed by chlorination. The second explores the possibility of direct nitration of a pre-chlorinated isoquinoline derivative.
Caption: High-level overview of the two primary synthetic strategies.
Pathway 1: Synthesis via 7-Nitroisoquinolin-1(2H)-one Intermediate
This is the most plausible and likely most efficient pathway, proceeding in three main stages: synthesis of a substituted benzoic acid, cyclization to the isoquinolinone core, and subsequent chlorination.
Stage 1: Synthesis of 2-(Cyanomethyl)-4-nitrobenzoic Acid
The synthesis of this key precursor can be achieved from commercially available starting materials. One potential route begins with the oxidation of 4-nitro-o-xylene.
Caption: Workflow for the synthesis of the key precursor, 2-(Cyanomethyl)-4-nitrobenzoic Acid.
Stage 2: Cyclization to 7-Nitroisoquinolin-1(2H)-one
The cyclization of 2-(cyanomethyl)-4-nitrobenzoic acid is a critical step in forming the isoquinolinone ring system. This transformation can be achieved under various conditions, often involving acid or base catalysis.
Stage 3: Chlorination of 7-Nitroisoquinolin-1(2H)-one
The final step involves the conversion of the hydroxyl group of the isoquinolinone to a chloro group. This is a common transformation in heterocyclic chemistry, often achieved with high efficiency using phosphorus oxychloride (POCl₃).[3]
Caption: Final chlorination step to yield the target molecule.
Pathway 2: Nitration of 1-Chloroisoquinoline
An alternative approach involves the direct nitration of commercially available 1-chloroisoquinoline. However, this pathway is likely to be less efficient due to the formation of a mixture of regioisomers. The directing effects of the chloro group and the nitrogen atom in the isoquinoline ring system will likely lead to the formation of other nitro-isomers, necessitating a challenging purification step.
Experimental Protocols
Pathway 1: Detailed Protocol
Step 1: Synthesis of 2-Methyl-4-nitrobenzoic Acid (Illustrative)
-
To a stirred solution of 4-nitro-o-xylene in a suitable solvent (e.g., a mixture of pyridine and water), potassium permanganate is added portion-wise.
-
The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared.
-
After cooling, the manganese dioxide is removed by filtration.
-
The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the product.
-
The crude 2-methyl-4-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 2-(Bromomethyl)-4-nitrobenzoic Acid (Illustrative)
-
A mixture of 2-methyl-4-nitrobenzoic acid, N-bromosuccinimide (NBS), and a radical initiator (e.g., benzoyl peroxide) in a non-polar solvent (e.g., carbon tetrachloride) is heated to reflux.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the succinimide is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 3: Synthesis of 2-(Cyanomethyl)-4-nitrobenzoic Acid (Illustrative)
-
2-(Bromomethyl)-4-nitrobenzoic acid is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
-
Sodium cyanide is added, and the mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
Step 4: Cyclization to 7-Nitroisoquinolin-1(2H)-one (Illustrative)
-
2-(Cyanomethyl)-4-nitrobenzoic acid is treated with a dehydrating agent, such as a strong acid (e.g., polyphosphoric acid) or a mixture of acetic anhydride and a catalyst.
-
The reaction mixture is heated to promote cyclization.
-
The reaction is then quenched by pouring it onto ice.
-
The precipitated product is collected by filtration, washed with water, and dried.
Step 5: Synthesis of this compound
-
A mixture of 7-nitroisoquinolin-1(2H)-one and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for several hours.[3]
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield this compound.
Benchmarking and Comparison
| Metric | Pathway 1 (via Isoquinolinone) | Pathway 2 (Direct Nitration) | Rationale & Justification |
| Overall Yield | Potentially High | Likely Low to Moderate | Pathway 1 offers a more controlled, linear synthesis, likely resulting in a higher overall yield. Pathway 2 suffers from the formation of multiple isomers, significantly reducing the yield of the desired product after purification. |
| Number of Steps | 4-5 steps | 1 step (from 1-chloroisoquinoline) | While Pathway 2 is shorter, the complexity and low yield of the purification step make it less practical. |
| Reagent Toxicity & Cost | Moderate (uses NaCN, POCl₃) | Moderate (uses strong acids) | Both pathways involve hazardous reagents. The cost-effectiveness will depend on the scale and the price of the starting materials. |
| Purification Complexity | Moderate (standard chromatographic or recrystallization techniques) | High (separation of regioisomers) | The separation of nitro-isomers in Pathway 2 can be challenging and may require advanced chromatographic techniques, impacting scalability. |
| Scalability | Good | Poor | The linear nature and more straightforward purification of Pathway 1 make it more amenable to scale-up. |
Conclusion
Based on the analysis of established synthetic transformations in heterocyclic chemistry, Pathway 1, proceeding through the key intermediate 7-nitroisoquinolin-1(2H)-one, is the recommended and more efficient route for the synthesis of this compound. This pathway offers a more controlled and predictable outcome, leading to a higher overall yield and simpler purification compared to the direct nitration of 1-chloroisoquinoline. While Pathway 1 involves more synthetic steps, its superior efficiency and scalability make it the preferred choice for reliable production of this valuable chemical intermediate. Further optimization of each step in Pathway 1, particularly the cyclization and chlorination, can lead to an even more robust and high-yielding synthetic process.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-Chloro-7-nitroisoquinoline
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Chloro-7-nitroisoquinoline (CAS No. 244219-94-1).[1][2] As a halogenated nitroaromatic compound, this substance requires meticulous handling to ensure personnel safety and environmental protection. The following procedures are a synthesis of best practices derived from safety data for structurally similar compounds and established laboratory safety standards.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not extensively published, data from analogous compounds such as 1-chloroisoquinoline and other nitroaromatic compounds indicate that it should be handled as a hazardous substance.[3][4] The primary hazards are presumed to be:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5][6][7]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[3][8]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 244219-94-1 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.6 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Storage | Store at 2-8°C under an inert atmosphere.[9] | [9] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]
Core PPE Requirements
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[5][11] A face shield is required when there is a significant risk of splashing or dust generation.[11][12][13] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consider more robust options like butyl rubber.[14] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[11] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and dust.[11] |
| Respiratory Protection | Dust Mask or Respirator | All work with the solid compound should be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH/MSHA or European Standard EN 149 approved respirator is required to prevent inhalation of dust particles.[5][11] |
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is the foundation of safety when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[11]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer operations on the disposable bench paper to contain any spills. Use spatulas and weighing boats appropriate for the amount of material being handled. Avoid creating dust.
-
Experimental Use: Keep all containers of this compound clearly labeled and sealed when not in use. If heating the compound, be aware of potential decomposition products, which may include nitrogen oxides and hydrogen chloride gas.[15]
-
Post-Handling: After handling, decontaminate the work area. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult or symptoms like headache or dizziness persist, seek prompt medical attention.[3][16][17] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][16][17] Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][5][16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[17] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3][5] Seek immediate medical attention. |
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain and Clean: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.[3][6] Use an inert absorbent material for solutions.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[18] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[19][20]
Waste Management Workflow
Caption: Step-by-step process for hazardous waste disposal.
-
Collection: All contaminated materials (e.g., gloves, weighing papers, pipette tips) and residual chemical must be collected in a designated, compatible, and clearly labeled hazardous waste container.[20][21]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, and within secondary containment.[20][21]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste facility.[20]
References
- 1. This compound | 244219-94-1 | UJA21994 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 7-chloro-2H-isoquinolin-1-one | C9H6ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound [myskinrecipes.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. hsa.ie [hsa.ie]
- 14. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 19. echemi.com [echemi.com]
- 20. benchchem.com [benchchem.com]
- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
